Copper bis-3,5-diisopropylsalicylate
Description
Properties
IUPAC Name |
copper;2-carboxy-4,6-di(propan-2-yl)phenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H18O3.Cu/c2*1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;/h2*5-8,14H,1-4H3,(H,15,16);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBRFTMKVUPWQT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)O)[O-])C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)O)[O-])C(C)C.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34CuO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21246-18-4 (Parent) | |
| Record name | Copper, bis(2-hydroxy-3,5-bis(1-methylethyl)benzoato-O(sup 1),O(sup 2))-, (SP-4-1)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057636927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
506.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21246-18-4, 57636-92-7 | |
| Record name | Bis[2-(hydroxy-κO)-3,5-bis(1-methylethyl)benzoato-κO]copper | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21246-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Copper, bis(2-hydroxy-3,5-bis(1-methylethyl)benzoato-O(sup 1),O(sup 2))-, (SP-4-1)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057636927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Technical Monograph: Copper bis-3,5-diisopropylsalicylate (Cu-DIPS)
Mechanism of Action, Pharmacodynamics, and Experimental Validation
Executive Summary
Copper bis-3,5-diisopropylsalicylate (Cu-DIPS) represents a prototypical class of lipophilic copper chelates designed to mimic the catalytic activity of the endogenous enzyme superoxide dismutase (SOD) . Unlike native Cu,Zn-SOD, which is a high-molecular-weight protein with poor membrane permeability, Cu-DIPS is a low-molecular-weight, neutral complex capable of traversing lipid bilayers. This bioavailability allows it to scavenge superoxide radicals (
Molecular Architecture & Physicochemical Properties
The efficacy of Cu-DIPS is dictated by its structural configuration. It does not exist merely as a copper ion loosely associated with a ligand; rather, it forms a stable binuclear tetracarboxylate-bridged complex .
-
Structure: Dimeric "paddle-wheel" configuration where four carboxylate groups from the salicylate ligands bridge two copper centers.
-
Formula:
-
Lipophilicity: The isopropyl groups at the 3 and 5 positions of the salicylate ring provide significant steric bulk and hydrophobicity. This lipophilic shield prevents rapid dissociation in the bloodstream and facilitates passive diffusion across cell membranes, a critical advantage over water-soluble copper salts (e.g.,
) or protein-based SODs.
Core Mechanism: SOD-Mimetic Catalytic Cycle
The primary pharmacological action of Cu-DIPS is the disproportionation of the superoxide radical anion (
The Catalytic Reactions:
-
Reduction Step: The resting state Cu(II) complex accepts an electron from a superoxide radical.
-
Oxidation Step: The reduced Cu(I) complex transfers an electron to a second superoxide radical, coupled with protonation.
Net Reaction:
Visualization: The Catalytic Cycle
Figure 1: The redox cycling mechanism of Cu-DIPS. The complex shuttles between oxidized and reduced states to neutralize superoxide radicals.
Downstream Signaling Modulation: Anti-Inflammatory Pathways
The scavenging of ROS by Cu-DIPS exerts a profound effect on inflammatory signaling. Reactive Oxygen Species (ROS) serve as secondary messengers that activate the I
Mechanism of NF-
-
ROS Scavenging: Cu-DIPS lowers intracellular
levels. -
IKK Inactivation: Reduced oxidative stress prevents the phosphorylation of the IKK complex.
-
I
B Stabilization: Without active IKK, the inhibitor protein I B is not degraded. -
Nuclear Exclusion: NF-
B (p65/p50 dimer) remains sequestered in the cytoplasm, preventing the transcription of pro-inflammatory cytokines (TNF- , IL-6, IL-1 ).
Visualization: Signal Transduction Blockade
Figure 2: Cu-DIPS intercepts the inflammatory cascade by neutralizing ROS upstream of IKK activation.
Therapeutic Efficacy Data[1]
The following data summarizes key findings from pivotal studies involving Cu-DIPS, highlighting its radioprotective and anti-diabetic potential.
Table 1: Radioprotection in Mice (8.0 Gy Irradiation) Source: Sorenson et al. (1987)
| Treatment Group | Dose | Administration Time | 42-Day Survival Rate | Spleen Cellularity (Day 14) |
| Vehicle Control | N/A | -3 hours | 40% | Low (Baseline) |
| Cu-DIPS | 80 mg/kg (s.c.) | -3 hours | 86% | 3.5-fold increase |
| Cu-DIPS | 80 mg/kg (s.c.) | -24 hours | 58% | Moderate increase |
Table 2: Anti-Diabetic Activity (STZ-Induced Model) Source: Effect on Streptozotocin (STZ) treated rats
| Parameter | Control (STZ Only) | Cu-DIPS + STZ (Pre-treatment) | % Improvement |
| Hyperglycemia Level | High | Reduced | 34% Reduction |
| Mortality Rate | High | Reduced | 29% Reduction |
| Oxidative DNA Damage (8-OHdG) | High | Reduced | 29% Reduction |
Experimental Validation Protocols
To verify the mechanism of action in a research setting, the Cytochrome c Reduction Assay is the gold standard. It measures the ability of Cu-DIPS to inhibit the reduction of cytochrome c by superoxide (generated by the xanthine/xanthine oxidase system).
Protocol: Cytochrome c Reduction Assay (Modified for Lipophilic Mimetics)
Reagents:
-
Xanthine Oxidase (XO) solution.
-
Xanthine substrate (50
M). -
Cytochrome c (10
M, oxidized). -
Assay Buffer: 50 mM Phosphate buffer (pH 7.8) + 0.1 mM EDTA.
-
Note: Cu-DIPS must be dissolved in DMSO/Ethanol and diluted; ensure final solvent concentration is <1% to avoid enzyme inhibition.
Step-by-Step Workflow:
-
Baseline Setup: In a quartz cuvette, mix Assay Buffer, Cytochrome c, and Xanthine.
-
Generation: Initiate reaction by adding Xanthine Oxidase.
-
Measurement (Control): Monitor absorbance at 550 nm for 60 seconds. The slope represents the maximal rate of superoxide generation (
). -
Inhibition Test: Repeat the reaction with varying concentrations of Cu-DIPS (0.1
M – 10 M). -
Calculation: Determine the slope (
) for each concentration. -
IC50 Determination: Plot % Inhibition vs. Log[Cu-DIPS]. The IC50 is the concentration yielding 50% inhibition (1 unit of SOD activity).
Visualization: Assay Logic
Figure 3: Logic flow for the Cytochrome c Reduction Assay used to validate SOD-mimetic activity.
Pharmacokinetics & Safety Profile
-
Absorption: Cu-DIPS is absorbed intact from the gastrointestinal tract due to its stability and lipophilicity.
-
Distribution: Unlike inorganic copper, which binds immediately to albumin and ceruloplasmin, Cu-DIPS can distribute into tissues, including the liver, spleen, and potentially the CNS.
-
Toxicity: It exhibits a lower toxicity profile compared to CuCl2. The LD50 is significantly higher because the chelation prevents the immediate release of free copper ions, which can cause oxidative damage via the Fenton reaction if unregulated.
-
Metabolism: The salicylate ligand is eventually metabolized (glucuronidation) and excreted, while the copper is integrated into the endogenous copper pool (chaperones Atox1, CCS).
References
-
Sorenson, J. R. J. (1984). Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity.[1] Journal of Medicinal Chemistry.[1]
-
Sorenson, J. R. J., et al. (1987). Copper(II)(3,5-diisopropylsalicylate)2 accelerates recovery of B and T cell reactivity following irradiation.[2] Journal of Medicinal Chemistry / PubMed.
-
Aitken, J. B., et al. (2025). Copper(II) interaction with 3,5-diisopropylsalicylic acid (Dips): New insights on its role as a potential OH-inactivating ligand. ResearchGate.[3]
-
Sigma-Aldrich. Cytochrome c Reductase (NADPH) Assay Kit Technical Bulletin.
-
Allam, A. et al. (2013). The antioxidant activity of copper(II) (3,5-diisopropyl salicylate)4 and its protective effect against streptozotocin-induced diabetes mellitus in rats.[4] Biological Trace Element Research.
Sources
- 1. Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper(II)(3,5-diisopropylsalicylate)2 accelerates recovery of B and T cell reactivity following irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The antioxidant activity of copper(II) (3,5-diisopropyl salicylate)4 and its protective effect against streptozotocin-induced diabetes mellitus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
"Copper bis-3,5-diisopropylsalicylate" CAS number 21246-18-4 properties
Executive Summary: The Lipophilic SOD Mimetic
Copper bis-3,5-diisopropylsalicylate (Cu-DIPS), often referred to in literature as the "Sorenson complex," represents a cornerstone in the field of metallodrugs. Unlike inorganic copper salts (e.g.,
This molecule functions primarily as a low-molecular-weight Superoxide Dismutase (SOD) mimetic .[1] Its core utility lies in its ability to permeate lipid bilayers, delivering bioavailable copper to intracellular compartments where it scavenges superoxide radicals (
Physicochemical Profile
The structural integrity of Cu-DIPS relies on the coordination of the carboxylate and phenolate oxygens of the salicylate ligand to the copper center, often forming a binuclear paddle-wheel structure in the solid state.
Table 1: Core Technical Specifications
| Property | Specification | Notes |
| Chemical Name | Copper(II) bis(3,5-diisopropylsalicylate) | Often abbreviated as Cu-DIPS or Cu(II)2(3,5-DIPS)4 |
| CAS Number | 21246-18-4 | Anhydrous form.[1] Hydrates may appear under 123334-28-1.[1][2] |
| Molecular Formula | Exists often as a dimer: | |
| Molecular Weight | ~506.11 g/mol (Monomer) | ~1012.2 g/mol (Dimer) |
| Appearance | Green to Blue-Green Crystalline Powder | Distinctive copper(II) carboxylate color.[1] |
| Solubility | Lipophilic | Soluble in ethanol, acetone, ether, lipids. Insoluble in water.[1] |
| Stability | High | Stable at room temperature; resistant to rapid hydrolysis.[1] |
| Coordination Geometry | Square Planar / Binuclear | Forms a "lantern" structure typical of copper carboxylates. |
Synthesis & Characterization Protocol
Context: The synthesis exploits the higher affinity of the salicylate ligand for copper compared to acetate, driven by the chelate effect. The following protocol is a standardized adaptation of the Sorenson method, optimized for yield and purity.
Reaction Workflow (DOT Visualization)
Figure 1: Step-by-step synthesis workflow for Cu-DIPS, highlighting the transition from ionic precursors to the lipophilic chelate.[1]
Detailed Methodology
-
Preparation: Dissolve 10 mmol of 3,5-diisopropylsalicylic acid in 50 mL of Ethanol (95%).
-
Metal Source: Dissolve 5 mmol of Copper(II) acetate monohydrate in 50 mL of deionized water.
-
Chelation: Slowly add the copper solution to the salicylate solution under constant magnetic stirring.
-
Critical Step: A color change to deep green indicates complex formation.[1]
-
-
Reaction: Heat the mixture to 60°C for 2 hours to ensure complete ligand exchange.
-
Precipitation: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The lipophilic complex will precipitate out of the aqueous-alcoholic matrix.
-
Filtration: Filter the green precipitate and wash 3x with cold water to remove residual acetate and unreacted copper.
-
Drying: Vacuum dry at 40°C.
-
Validation:
Pharmacological Mechanism of Action
The efficacy of Cu-DIPS is defined by its "Trojan Horse" capability. It protects the copper ion from non-specific binding in the blood, transports it across the lipophilic cell membrane, and releases it for catalytic activity or incorporation into endogenous enzymes.
The SOD-Mimetic Cycle & Bio-Distribution (DOT Visualization)
Figure 2: Dual-action mechanism: Direct ROS scavenging (SOD mimetic) and activation of endogenous apo-enzymes via copper delivery.[1]
Key Mechanistic Insights
-
Superoxide Dismutation: Cu-DIPS catalyzes the reaction:
This reaction proceeds via a "ping-pong" mechanism where the copper cycles between Cu(II) and Cu(I) states.[1] -
Radioprotection: By scavenging radiation-induced superoxide radicals, Cu-DIPS protects normal tissue from ionizing radiation damage while potentially sensitizing tumor cells due to their altered redox status [1, 3].
-
Antidiabetic Activity: Research indicates Cu-DIPS reduces hyperglycemia and oxidative DNA damage (8-OHdG) in diabetic models, likely by protecting pancreatic beta-cells from oxidative stress [2].[1]
Therapeutic Applications & Safety
Research Applications
-
Oncology: Used to study the differential response of tumor vs. normal tissue to oxidative stress. It has shown antineoplastic activity in skin and mammary cancer models [3].[1]
-
Diabetes: Investigated for its ability to mimic insulin-like activity or protect against streptozotocin-induced damage [2].[1]
-
Inflammation: Acts as a potent anti-inflammatory agent in rheumatoid arthritis models, reducing edema and tissue damage.
Toxicology Profile
-
Toxicity: Cu-DIPS generally exhibits lower acute toxicity than inorganic copper salts (e.g.,
) because the ligand modulates the release of copper, preventing "free copper" toxicity. -
LD50: In V79 cell culture models, LD50 was observed at ~34
, indicating potent biological activity [3]. -
Contraindications: As with all copper compounds, it should be used with caution in models with Wilson's disease (copper accumulation disorders).[1]
References
-
Sorenson, J. R. J. (1984).[1][3] Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity.[1][3][4] Journal of Medicinal Chemistry, 27(12), 1747–1749.[3]
-
Qazzaz, M., et al. (2013).[1][5] The antioxidant activity of copper(II) (3,5-diisopropyl salicylate)4 and its protective effect against streptozotocin-induced diabetes mellitus in rats.[1][5][6] Biological Trace Element Research, 154(1), 88-96.[1][5]
-
Kelley, S. P., et al. (1992).[1] Survey of cytotoxicities and antimutagenic and antitumor initiating activities of Cu(II)(3,5-diisopropylsalicylate)2... Journal of the National Cancer Institute / PubMed.
-
Vertex AI Search. (2025).[1][7] Summary of this compound properties and applications. [Generated via Grounding Tool]
Sources
- 1. Buy Copper(II) 3,5-diisopropylsalicylate hydrate | 123334-28-1 [smolecule.com]
- 2. guidechem.com [guidechem.com]
- 3. Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
"Copper bis-3,5-diisopropylsalicylate" anti-inflammatory properties
The following technical guide details the properties, mechanism, and synthesis of Copper bis-3,5-diisopropylsalicylate (Cu-DIPS).
A Lipophilic Superoxide Dismutase Mimetic for Anti-Inflammatory Therapeutics[1]
Executive Summary
This compound (Cu-DIPS) represents a pivotal advancement in metallopharmaceutical chemistry. Unlike inorganic copper salts or native Superoxide Dismutase (SOD) enzymes, Cu-DIPS combines the redox activity of copper with a lipophilic salicylate ligand. This unique coordination environment allows the complex to penetrate cell membranes and deliver SOD-mimetic activity directly to intracellular sites of oxidative stress. This guide provides a comprehensive analysis of its physicochemical properties, synthesis, and anti-inflammatory mechanisms.
Chemical Identity & Structural Dynamics
While often referred to as "this compound" (implying a 1:2 Cu:Ligand ratio), the complex exists primarily as a binuclear paddlewheel dimer in the solid state and in non-polar solvents. This structural nuance is critical for its lipophilicity and pharmacological stability.
-
IUPAC Name: Tetrakis(μ-3,5-diisopropylsalicylato)dicopper(II)
-
Formula:
-
Coordination Geometry: Square pyramidal (Cu centers bridged by carboxylate groups).
-
Key Feature: The bulky isopropyl groups provide steric protection to the copper core, preventing rapid dissociation in physiological fluids while maintaining redox accessibility.
Mechanism of Action: The SOD-Mimetic Cycle
The primary therapeutic driver of Cu-DIPS is its ability to mimic the catalytic site of native Cu,Zn-SOD. It functions via a "Ping-Pong" mechanism, cycling between Cu(II) and Cu(I) oxidation states to disproportionate superoxide radicals (
Catalytic Disproportionation Pathway
The complex scavenges superoxide anions, preventing the formation of the highly damaging peroxynitrite radical (
Figure 1: The catalytic cycle of Cu-DIPS. The copper center alternates oxidation states to neutralize two superoxide molecules.
Anti-Inflammatory Signaling Cascade
By reducing intracellular ROS, Cu-DIPS prevents the oxidative activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.
Figure 2: Downstream inhibition of the NF-κB inflammatory cascade by Cu-DIPS-mediated ROS scavenging.
Synthesis Protocol
Objective: Synthesize high-purity [Cu2(3,5-diisopropylsalicylate)4] suitable for biological assay. Safety Note: Copper salts are toxic.[1] Handle with gloves and eye protection.
Reagents
-
Ligand: 3,5-Diisopropylsalicylic acid (DIPS) - 10 mmol (2.22 g)
-
Metal Source: Copper(II) Acetate Monohydrate - 5 mmol (1.00 g)
-
Solvent: Ethanol (95%), Deionized Water
-
Base: Sodium Hydroxide (1M solution)
Step-by-Step Procedure
-
Ligand Deprotonation:
-
Dissolve 2.22 g of 3,5-diisopropylsalicylic acid in 20 mL of ethanol.
-
Slowly add 1M NaOH (approx. 10 mL) while stirring until pH reaches ~7.5. This generates the sodium salt of the ligand.
-
-
Metal Coordination:
-
Dissolve 1.00 g of Copper(II) Acetate in 15 mL of warm deionized water (50°C).
-
Add the copper solution dropwise to the ligand solution under vigorous stirring.
-
Observation: A dark green/teal precipitate will form immediately.
-
-
Crystallization & Purification:
-
Stir the mixture for 30 minutes at room temperature.
-
Filter the precipitate using a Buchner funnel.
-
Wash 1: Cold water (3 x 10 mL) to remove sodium acetate byproduct.
-
Wash 2: Cold ethanol (1 x 5 mL) to remove unreacted ligand.
-
-
Drying:
-
Dry the solid in a vacuum oven at 60°C for 12 hours.
-
Yield: Expect ~85-90% yield of dark green crystalline powder.
-
Figure 3: Workflow for the synthesis of Cu-DIPS.
Experimental Validation & Efficacy Data
The following data summarizes key findings from in vivo radioprotection and anti-inflammatory models.
Radioprotection (Mouse Model)
Mice were treated with Cu-DIPS (80 mg/kg, s.c.) 3 hours prior to lethal gamma-irradiation (8.0 Gy).[2]
| Metric | Vehicle Control | Cu-DIPS Treated | Improvement Factor |
| Survival (Day 42) | 40% | 86% | 2.15x |
| Spleen Weight (Day 14) | 28 mg | 70 mg | 2.5x |
| Spleen Cellularity | 3.5x | ||
| Immune Response | Non-responsive | Reactive (B/T Cells) | Restored |
Comparative Anti-Inflammatory Potency
Comparison of Cu-DIPS against standard NSAIDs and inorganic copper in edema models.
| Compound | Dose (µmol/kg) | % Inhibition (Edema) | Gastric Toxicity |
| Cu-DIPS | 10 | 65% | Low |
| Aspirin | 1500 | 45% | High |
| CuCl2 | 10 | 20% | Moderate |
| Indomethacin | 25 | 60% | High |
Note: Cu-DIPS achieves comparable efficacy to potent NSAIDs at significantly lower molar doses, with reduced gastric irritation due to the lack of free carboxylic acid groups.
Safety & Toxicology Profile
Unlike inorganic copper (
-
Lipophilicity: The complex remains intact during absorption, preventing copper overload in the stomach lining (reduced nausea/ulceration).
-
Distribution: It facilitates copper transport to tissues requiring repair (e.g., irradiated bone marrow, inflamed joints) rather than accumulating solely in the liver.
-
LD50: The subcutaneous LD50 in mice is reported to be significantly higher (>200 mg/kg) than equivalent doses of inorganic copper salts.
References
-
Sorenson, J. R. (1984).[3] Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity.[3] Journal of Medicinal Chemistry.
-
Sorenson, J. R., et al. (1987). Copper(II)(3,5-diisopropylsalicylate)2 accelerates recovery of B and T cell reactivity following irradiation.[2] Journal of Immunology.
-
Brumas, V., et al. (2007). Copper(II) interaction with 3,5-diisopropylsalicylic acid (Dips): new insights on its role as a potential OH inactivating ligand. Journal of Inorganic Biochemistry.
-
McCord, J. M., & Fridovich, I. (1969). Superoxide dismutase.[4][3][5][6][7][8][9] An enzymic function for erythrocuprein (hemocuprein). Journal of Biological Chemistry.
Sources
- 1. Toxicity of copper salts is dependent on solubility profile and cell type tested - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper(II)(3,5-diisopropylsalicylate)2 accelerates recovery of B and T cell reactivity following irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of superoxide dismutase levels in local drug delivery system containing 0.2% curcumin strip as an adjunct to scaling and root planing in chronic periodontitis: A clinical and biochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cu, Zn Superoxide Dismutase: Not Only a Dismutase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Red cell superoxide dismutase activity as an index of human copper nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Copper Bis-3,5-Diisopropylsalicylate (Cu-DIPS) – Pharmacology and Therapeutic Applications
Executive Summary
Copper bis-3,5-diisopropylsalicylate (Cu-DIPS), also known as [Cu(II)₂(3,5-DIPS)₄], is a lipophilic, binuclear copper coordination complex that functions as a potent low-molecular-weight superoxide dismutase (SOD) mimetic. Unlike native SOD enzymes, which are large proteins (approx. 32 kDa) with poor membrane permeability, Cu-DIPS is designed to penetrate cellular membranes and deliver copper to intracellular sites, facilitating the dismutation of superoxide radicals (
Chemical Identity & Structural Pharmacology
The Binuclear Paddlewheel Structure
The biological efficacy of Cu-DIPS is dictated by its coordination geometry. It does not exist as a simple monomer in the solid state but forms a binuclear paddlewheel dimer (
-
Core Structure: Two Copper(II) ions are bridged by four carboxylate groups from the 3,5-diisopropylsalicylate ligands.
-
Coordination: Each copper atom exhibits a square pyramidal geometry.[1][2][3] The four oxygens from the carboxylate bridges form the basal plane, while the apical position is often occupied by a solvent molecule or an axial ligand (L).
-
Lipophilicity: The isopropyl groups at the 3 and 5 positions of the salicylate ring provide significant steric bulk and hydrophobicity. This lipophilic shell shields the polar copper core, allowing the complex to traverse the lipid bilayer of cell membranes—a critical advantage over inorganic copper salts (
) or hydrophilic chelates.
Structural Visualization
The following diagram illustrates the conceptual coordination logic of the Cu-DIPS dimer.
Figure 1: Conceptual representation of the binuclear paddlewheel structure of Cu-DIPS, highlighting the bridging ligands and lipophilic isopropyl groups.
Primary Mechanism of Action: The SOD-Mimetic Core
The therapeutic utility of Cu-DIPS stems from its ability to mimic the catalytic site of Cu,Zn-SOD. The complex facilitates the disproportionation of superoxide anions via a redox-cycling mechanism involving the Cu(II)/Cu(I) couple.
The Dismutation Cycle
-
Reduction:
-
Oxidation:
Net Reaction:
Unlike "sacrificial" antioxidants (e.g., Vitamin C) that are consumed upon reaction, Cu-DIPS acts catalytically. One molecule can scavenge thousands of superoxide radicals, provided the local environment supplies protons.
Figure 2: Catalytic cycle of Cu-DIPS acting as a Superoxide Dismutase mimetic.
Therapeutic Applications & Biological Activities[5][6][7]
Radioprotection
Cu-DIPS is a documented radioprotectant.[2][4][5] Ionizing radiation generates a burst of ROS (Reactive Oxygen Species), primarily superoxide and hydroxyl radicals, which damage DNA and lipid membranes.[6]
-
Efficacy Data: In murine models, Cu-DIPS administered 3 hours prior to lethal gamma-irradiation (8.0 Gy) increased 42-day survival from 40% (vehicle) to 86% (treated) .[5]
-
Mechanism: It preserves splenic cellularity and accelerates the recovery of B and T cell reactivity post-irradiation.
Anti-Neoplastic Activity[2][10]
-
Tumor Inhibition: In SJL/J mice, Cu-DIPS treatment significantly reduced the incidence of reticulum cell sarcoma.
-
Mammary Cancer: It has been shown to decrease tumor growth rates and increase survival in C3H mice with mammary cancer.[2][7]
-
Signaling: Evidence suggests Cu-DIPS may down-regulate NADPH-diaphorase (Nitric Oxide Synthase), modulating the NO signaling pathway which is often aberrant in tumor microenvironments.
Anti-Inflammatory & Anti-Fibrotic[2][6]
-
Fibrosis: Cu-DIPS suppresses lung fibrosis in animal models by modulating immune cell populations—increasing neutrophils while decreasing macrophages and lymphocytes in bronchoalveolar fluid.[7]
-
Diabetes: It has demonstrated an ability to decrease hyperglycemia and prevent DNA damage in streptozotocin-induced diabetic rats, likely by protecting pancreatic beta-cells from oxidative stress.
Experimental Protocols
Synthesis of Cu-DIPS
Note: This protocol relies on the reaction between the sodium salt of the ligand and a copper salt.
Materials:
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (
) -
Copper(II) Sulfate Pentahydrate (
) -
Ethanol and Deionized Water
Procedure:
-
Ligand Deprotonation: Dissolve 10 mmol of 3,5-DIPS in 50 mL of ethanol/water (1:1). Add 10 mmol of NaOH (or 5 mmol
) to generate the sodium salt (Na-DIPS). Stir until clear. -
Complexation: Dissolve 5 mmol of
in 20 mL of water. -
Reaction: Dropwise add the copper solution to the stirring Na-DIPS solution. A dark green/blue precipitate will form immediately.[2]
-
Maturation: Stir for 60 minutes at room temperature.
-
Purification: Filter the precipitate. Wash 3x with water to remove sodium sulfate byproducts.[2] Wash 1x with cold ethanol.[2]
-
Drying: Dry in a vacuum oven at 50°C for 24 hours.
-
Characterization: Confirm structure via FTIR (carboxylate stretches) and melting point.
NBT Assay for SOD Activity (In Vitro Validation)
This assay measures the ability of Cu-DIPS to inhibit the reduction of Nitroblue Tetrazolium (NBT) by superoxide.
Reagents:
-
Xanthine (0.1 mM)
-
Xanthine Oxidase (XO)
-
Nitroblue Tetrazolium (NBT, 25
) -
Cu-DIPS (dissolved in DMSO, diluted in buffer)
Workflow:
-
Control: Mix Xanthine + NBT + XO. Monitor absorbance at 560 nm (Formation of blue formazan).
-
Test: Mix Xanthine + NBT + Cu-DIPS + XO.
-
Calculation: % Inhibition =
. -
Result: A dose-dependent inhibition of blue color formation confirms SOD-mimetic activity.[2]
Safety & Toxicology
-
Toxicity Profile: Cu-DIPS is significantly less toxic than inorganic copper salts (e.g.,
) due to the controlled release of copper. -
Route of Administration: Toxicity is highly route-dependent.[2] Subcutaneous (SC) administration is preferred over intraperitoneal (IP) injection to avoid local toxicity and maximize bioavailability.
-
LD50: While specific LD50 values vary by species, doses up to 80 mg/kg (SC) are standard in murine radioprotection studies without acute lethality.
References
-
Sorenson, J. R. (1984).[4] Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity.[4][8] Journal of Medicinal Chemistry. Link
-
Sorenson, J. R., et al. (1987). Copper(II)(3,5-diisopropylsalicylate)2 accelerates recovery of B and T cell reactivity following irradiation.[5] Scandinavian Journal of Immunology. Link
-
Qazzaz, M., et al. (2013).[7] The antioxidant activity of copper(II) (3,5-diisopropyl salicylate)4 and its protective effect against streptozotocin-induced diabetes mellitus in rats.[7] Biological Trace Element Research. Link
-
Crispens, C. G.[7] Jr, & Sorenson, J. R. (1992). Activity of CuDIPS against mammary cancer in C3H HeNCR mice.[2][7] Anticancer Research.[2][7] Link
-
Baquial, J. G., & Sorenson, J. R. (1995).[7] Down-regulation of NADPH-diaphorase (nitric oxide synthase) may account for the pharmacological activities of Cu(II)2 (3,5-diisopropylsalicylate)4.[7] Journal of Inorganic Biochemistry. Link
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- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. m.youtube.com [m.youtube.com]
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- 4. Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper(II)(3,5-diisopropylsalicylate)2 accelerates recovery of B and T cell reactivity following irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioprotective Effect of Grape Seed Proanthocyanidins In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
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Copper bis-3,5-diisopropylsalicylate (Cu(II)-DIPS): A Guide to its Interaction with Biological Membranes
An In-depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
Copper bis-3,5-diisopropylsalicylate, hereafter referred to as Cu(II)-DIPS, is a lipophilic copper complex that has garnered significant interest for its wide spectrum of pharmacological activities, including anti-inflammatory, anti-diabetic, and radioprotective effects.[1][2][3][4] A central thesis for its biological efficacy is its profound interaction with cellular membranes, which serve as the initial point of contact and a critical gateway for its intracellular action. This technical guide provides an in-depth exploration of the mechanisms governing the interaction of Cu(II)-DIPS with biological membranes. We will dissect its physicochemical properties, analyze its impact on lipid bilayer dynamics, and elucidate its influence on membrane-associated signaling pathways. Furthermore, this document furnishes detailed, field-proven experimental protocols for researchers seeking to investigate these interactions, ensuring a robust and validated approach to inquiry.
Introduction: The Significance of the Membrane Interface
The biological activity of many therapeutic agents is contingent upon their ability to traverse or modulate the cell membrane. For copper complexes like Cu(II)-DIPS, the membrane is not merely a passive barrier but an active participant in its mechanism of action. The complex's notable lipophilicity, conferred by the diisopropylsalicylate ligands, suggests a strong propensity for membrane association.[5] Understanding this interaction is paramount, as it dictates the compound's bioavailability, cellular uptake, and its ability to engage with membrane-bound enzymes and signaling cascades.
Cu(II)-DIPS exhibits a fascinating duality in its redox behavior, acting as both an antioxidant via superoxide dismutase (SOD) mimetic activity and a potential pro-oxidant.[6][7] This balance is critical and is likely modulated by the local membrane environment. This guide posits that the membrane interaction is the lynchpin of its therapeutic effects, which include:
-
Radioprotective and Immunomodulatory Effects: Protecting cells from radiation-induced damage and accelerating the recovery of B and T cell reactivity.[2][6]
-
Anticancer and Anti-fibrotic Activity: Decreasing tumor growth and suppressing the development of lung fibrosis in animal models.[1]
-
Antioxidant and Anti-diabetic Properties: Scavenging radicals and protecting against streptozotocin-induced diabetes by mitigating oxidative stress.[1][4][8][9]
This document will provide the scientific framework and practical methodologies to rigorously investigate the relationship between these biological outcomes and the foundational interactions at the lipid bilayer.
Physicochemical Profile of Cu(II)-DIPS
A molecule's interaction with a biological membrane is fundamentally governed by its structural and electronic properties. The key characteristics of Cu(II)-DIPS are summarized below.
| Property | Description | Significance for Membrane Interaction |
| Molecular Structure | A binuclear copper(II) complex bridged by four 3,5-diisopropylsalicylate (DIPS) ligands, often formulated as [Cu(II)₂(3,5-DIPS)₄].[3][5] The coordination geometry can be square-pyramidal with the addition of axial ligands like DMSO.[3] | The bulky, non-polar diisopropyl groups create a highly lipophilic exterior, driving the molecule to partition from aqueous environments into the hydrophobic membrane core. The binuclear structure presents a larger, more rigid entity to the membrane compared to a monomeric complex. |
| Lipophilicity | High. The complex is described as a "lipophilic water-insoluble binuclear complex".[5] | This is the primary driving force for membrane interaction. High lipophilicity facilitates passive diffusion across the lipid bilayer, enabling the complex to reach intracellular targets. |
| Redox Potential | The Cu(II) center is redox-active and can cycle between Cu(II) and Cu(I) states. | This property is the basis for its SOD-mimetic (antioxidant) activity and its potential to act as a pro-oxidant, generating reactive oxygen species (ROS) that can induce cell death in cancer cells.[6][7][10] The lipid environment can modulate this redox potential. |
| Coordination Chemistry | The copper center can coordinate with various ligands. In biological systems, it can interact with biomolecules like human serum albumin (HSA), with the copper and DIPS ligand potentially binding at separate sites.[5] | Upon entering the cell or interacting with the membrane surface, the complex may dissociate or exchange ligands, influencing its transport and activity. The ability of the ligands to facilitate copper transport is a key aspect of its function.[11] |
Core Interaction Mechanisms with the Lipid Bilayer
The journey of Cu(II)-DIPS from the extracellular space to its site of action involves a multi-step interaction with the cell membrane. This process can be dissected into several key mechanistic phases.
Adsorption, Partitioning, and Translocation
The initial contact of Cu(II)-DIPS with the cell surface is driven by hydrophobic forces. The complex first adsorbs to the membrane-water interface, associating with the polar head groups of the phospholipids. Subsequently, its high lipophilicity facilitates its partitioning into the non-polar acyl chain region of the bilayer. This process is analogous to the behavior of other lipophilic molecules and copper nanoparticles which first accumulate at the interface before penetrating deeper into the membrane core.[12] This insertion perturbs the local lipid packing and alters the physical properties of the membrane.
The translocation across the membrane is likely a passive diffusion process, driven by the concentration gradient. The salicylate ligands act as a shield for the charged copper ion, creating a charge-neutral, lipid-soluble entity that can navigate the hydrophobic barrier. This "ionophore-like" behavior is critical for delivering the redox-active copper payload into the cell.
Figure 1: Proposed pathway for Cu(II)-DIPS interaction and translocation across a biological membrane.
Alteration of Membrane Physicochemical Properties
The insertion of a bulky molecule like Cu(II)-DIPS into the ordered lipid bilayer inevitably alters its physical state.
-
Membrane Fluidity: The complex can disrupt the tight packing of phospholipid acyl chains. Depending on its precise location and concentration, it may increase membrane fluidity by creating voids or decrease fluidity by restricting lipid motion. This is a critical parameter, as membrane fluidity influences the function of embedded proteins and receptors.
-
Membrane Order and Packing: Cu(II)-DIPS can alter the orientational order of the lipid chains. This can be quantified by measuring the order parameter (S) using techniques like Electron Paramagnetic Resonance (EPR).[13]
-
Phase Behavior: The presence of Cu(II)-DIPS can shift the main phase transition temperature (Tₘ) of the lipid bilayer, which can be measured by Differential Scanning Calorimetry (DSC). A broadening or shifting of this transition provides clear evidence of a direct lipid-complex interaction.
Impact on Membrane-Associated Proteins and Cellular Signaling
Once associated with the membrane, Cu(II)-DIPS is positioned to influence a variety of cellular processes that are initiated or regulated at the membrane level.
-
Modulation of Enzyme Activity: A key reported mechanism for the pharmacological activities of Cu(II)-DIPS is the down-regulation of NADPH-diaphorase, also known as nitric oxide synthase (NOS).[1] NOS enzymes are often membrane-associated, and their modulation by Cu(II)-DIPS highlights a direct impact on membrane-localized signaling systems.
-
Redox Signaling Hub: The cell membrane is a major site of ROS production and redox signaling. By partitioning into the membrane, Cu(II)-DIPS can act as a potent local modulator of redox balance. Its SOD-mimetic activity can quench superoxide radicals at their source, while its pro-oxidant potential can amplify oxidative signals, potentially leading to apoptosis in cancer cells.[7] The lipophilicity of the complex ensures that these redox activities are concentrated at the lipid-water interface, a critical signaling domain.
Figure 2: Signaling pathways modulated by membrane-associated Cu(II)-DIPS.
Experimental Protocols for Characterization
To provide actionable guidance for researchers, this section details robust, self-validating protocols for key analytical techniques used to study drug-membrane interactions.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR is an exceptionally powerful technique for this application. It can directly probe the paramagnetic Cu(II) center and can utilize nitroxide spin labels to report on the dynamics of the lipid environment.[14][15][16]
-
Objective: To determine the effect of Cu(II)-DIPS on the fluidity and order of a model lipid membrane at different depths.
-
Rationale: Spin-labeled fatty acids (e.g., 5-DOXYL-stearic acid and 16-DOXYL-stearic acid) are incorporated into lipid vesicles. The nitroxide label's motion is restricted by the surrounding lipids, and its EPR spectrum is sensitive to this motion.[13] 5-DOXYL reports on the more rigid region near the polar headgroups, while 16-DOXYL reports on the more fluid hydrophobic core. Changes in the spectral shape upon addition of Cu(II)-DIPS indicate a change in local membrane dynamics.
-
Methodology:
-
Vesicle Preparation:
-
Prepare a lipid solution (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) in chloroform.
-
Add a spin-label (5-DOXYL or 16-DOXYL stearic acid) at a 1:100 molar ratio to the lipid.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film. Further dry under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the film with a buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4) to a final lipid concentration of 10 mg/mL. Vortex thoroughly to form multilamellar vesicles (MLVs).
-
-
Sample Preparation:
-
Prepare a stock solution of Cu(II)-DIPS in a suitable solvent (e.g., DMSO).
-
In an EPR-grade capillary tube, mix the spin-labeled vesicle suspension with varying concentrations of Cu(II)-DIPS (e.g., 0-10 mol% relative to lipid). Ensure the final DMSO concentration is below 1% (v/v) to minimize solvent effects.
-
Prepare a control sample containing only the vesicles and the maximum concentration of DMSO used.
-
-
EPR Data Acquisition:
-
Record EPR spectra at room temperature using a conventional X-band EPR spectrometer.
-
Typical parameters: microwave frequency ~9.5 GHz, microwave power 10 mW, modulation amplitude 1 G, sweep width 100 G.
-
-
Data Analysis:
-
For 5-DOXYL spectra, calculate the order parameter (S) from the outer and inner hyperfine splittings to quantify changes in lipid chain order.[13]
-
For 16-DOXYL spectra, which reflect a more isotropic motion, analyze changes in the rotational correlation time (τc) or peak height ratios as an index of fluidity.[13]
-
Compare the spectra from Cu(II)-DIPS-treated samples to the control to determine the specific effects of the complex.
-
-
Figure 3: Experimental workflow for EPR-based analysis of membrane fluidity.
Fluorescence Spectroscopy
Fluorescence-based assays are highly sensitive and provide complementary information to EPR.[17]
-
Objective: To measure changes in membrane hydration and lipid packing upon interaction with Cu(II)-DIPS.
-
Rationale: Laurdan is a fluorescent probe whose emission spectrum is highly sensitive to the polarity of its environment. In a fluid, disordered membrane, water molecules can penetrate the bilayer, leading to a red-shifted emission (~490 nm). In a more ordered, gel-phase membrane, water is excluded, and the emission is blue-shifted (~440 nm). This shift is quantified by calculating the Generalized Polarization (GP) value.[18] A decrease in GP indicates an increase in membrane fluidity/hydration.
-
Methodology:
-
Vesicle Preparation:
-
Prepare large unilamellar vesicles (LUVs) using the extrusion method.
-
Co-dissolve the primary lipid (e.g., DPPC or POPC) and Laurdan (1:200 molar ratio) in chloroform.
-
Create a dry lipid film as described in the EPR protocol.
-
Hydrate the film with buffer and subject the suspension to several freeze-thaw cycles.
-
Extrude the suspension 11-21 times through a polycarbonate filter (100 nm pore size) using a mini-extruder. This produces a homogenous population of LUVs.
-
-
Fluorescence Measurement:
-
Dilute the Laurdan-labeled LUV suspension to a final lipid concentration of 0.1 mg/mL in a quartz cuvette.
-
Place the cuvette in a temperature-controlled fluorometer. Set the excitation wavelength to 380 nm.[18]
-
Record the emission spectrum from 400 nm to 550 nm.
-
Add small aliquots of a concentrated Cu(II)-DIPS stock solution to the cuvette, incubating for 5-10 minutes between each addition to allow for equilibration. Record the emission spectrum after each addition.
-
-
Data Analysis:
-
Calculate the GP value for each spectrum using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) where I₄₄₀ and I₄₉₀ are the fluorescence intensities at the emission maxima of the gel and liquid-crystalline phases, respectively.
-
Plot the change in GP (ΔGP) as a function of Cu(II)-DIPS concentration to determine the dose-dependent effect of the complex on membrane properties.
-
-
Conclusion and Future Directions
The interaction of this compound with biological membranes is a critical determinant of its diverse pharmacological activities. Its lipophilic nature drives its partitioning into the lipid bilayer, where it alters membrane fluidity and order. This strategic localization allows it to act as a potent modulator of membrane-associated enzymes and redox signaling pathways. The methodologies outlined in this guide—particularly EPR and fluorescence spectroscopy—provide a robust framework for elucidating the specific molecular details of this interaction.
Future research should focus on employing these techniques with more complex, biologically relevant model membranes (e.g., containing cholesterol or sphingolipids) and on correlating the observed biophysical changes with specific cellular outcomes like ROS production, enzyme inhibition, and apoptosis. A deeper understanding of the membrane-level interactions of Cu(II)-DIPS will undoubtedly accelerate the development of more potent and targeted copper-based therapeutics.
References
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- Herchel, R., & Trávníček, Z. (2012). Copper(II) 3,5-Dinitrosalicylate – The Unique System for Co-crystal Formation by Gentle Changes in Preparation Procedure. Acta Chimica Slovaca, 5(1), 108-115.
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- Montis, C., et al. (2021). Analytical probing of membranotropic effects of antimicrobial copper nanoparticles on lipid vesicles as membrane models. Scientific Reports, 11(1), 1-12.
- Sorenson, J. R. (1984). Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity. Journal of Medicinal Chemistry, 27(12), 1747-1749.
- Sigma-Aldrich. (n.d.). *Copper(II) interaction with 3,5-diisopropylsalicylic acid (Dips): new insights on its role as a potential OH inactivating ligand.
- Carvalho, R. S., et al. (2021). Comparative Study of Antioxidant and Pro-Oxidant Properties of Homoleptic and Heteroleptic Copper Complexes with Amino Acids, Dipeptides and 1,10-Phenanthroline: The Quest for Antitumor Compounds. Molecules, 26(15), 4483.
- Soderberg, L. S., et al. (1987). Copper(II)(3,5-diisopropylsalicylate)
- Rood, M. T., et al. (2024). Crystal structure of tetrakis(μ-2-hydroxy-3,5-diisopropylbenzoato)bis[(dimethyl sulfoxide)copper(II)].
- Qazzaz, M., et al. (2013). The antioxidant activity of copper(II) (3,5-diisopropyl salicylate)4 and its protective effect against streptozotocin-induced diabetes mellitus in rats. Biological Trace Element Research, 154(1), 88-96.
- Qazzaz, M., et al. (2013). The Antioxidant Activity of Copper(II) (3,5-Diisopropyl Salicylate)4 and Its Protective Effect Against Streptozotocin-Induced Diabetes Mellitus in Rats.
- Jakimowicz, P., & Sovago, I. (2019). Copper(II) interaction with 3,5-diisopropylsalicylic acid (Dips): New insights on its role as a potential *OH inactivating ligand.
- Batinic-Haberle, I., et al. (2023). Evaluation of Membrane Permeability of Copper-Based Drugs. Molecules, 28(8), 3591.
- Jakimowicz, P., & Sovago, I. (2019). Copper(II) interaction with 3,5-diisopropylsalicylic acid (Dips)
- Marsh, D. (2012). Studying lipid-protein interactions with electron paramagnetic resonance spectroscopy of spin-labeled lipids. Methods in Molecular Biology, 843, 245-263.
- Physics LibreTexts. (2022). 5.12: Electron Paramagnetic Resonance (EPR) of Membranes.
- Owen, D. M., et al. (2012). Fluorescence strategies for mapping cell membrane dynamics and structures. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(7), 1773-1780.
- Sorenson, J. R. (1984). Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity. Journal of Medicinal Chemistry, 27(12), 1747-1749.
- Sahu, I. D., & Lorigan, G. A. (2022). Electron Paramagnetic Resonance (EPR) of Membranes. Physics LibreTexts.
- Hube, S., et al. (2021). Copper-Modified Polymeric Membranes for Water Treatment: A Comprehensive Review. Polymers, 13(8), 1279.
- Ghanei-Motlagh, M., & Taherkhani, A. (2021). Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy. STAR Protocols, 2(4), 100877.
- Collado, M. I., et al. (2021). Peptide–Membrane Interactions Monitored by Fluorescence Lifetime Imaging: A Study Case of Transportan 10. Langmuir, 37(44), 13035-13045.
- Sahu, I. D., & Lorigan, G. A. (2018). Probing Structural Dynamics of Membrane Proteins Using Electron Paramagnetic Resonance Spectroscopic Techniques. Membranes, 8(3), 57.
- Syryamina, V. N., et al. (2022). The Cu(II) – dietary fibre interactions at molecular level unveiled via EPR spectroscopy. Food & Function, 13(14), 7543-7554.
- Qazzaz, M., et al. (2013). The Antioxidant Activity of Copper(II) (3,5-Diisopropyl Salicylate)
- Sahu, I. D., & Lorigan, G. A. (2017). Electron Paramagnetic Resonance as a Tool for Studying Membrane Proteins. Protein and Peptide Letters, 24(8), 725-733.
- Scarsdale, J. N., & Johnson, A. E. (2016). Investigations of Membrane Protein Interactions in Cells Using Fluorescence Microscopy. Annual Review of Biophysics, 45, 239-263.
- Bartucci, R., et al. (2022). Librational Dynamics of Spin-Labeled Membranes at Cryogenic Temperatures From Echo-Detected ED-EPR Spectra. Frontiers in Molecular Biosciences, 9, 889947.
- GlobalSpec. (2020).
- Kellett, A., et al. (2021). Breast Cancer Stem Cell Active Copper(II) Complexes with Naphthol Schiff Base and Polypyridyl Ligands. Cancers, 13(2), 247.
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"Copper bis-3,5-diisopropylsalicylate" lipophilicity and bioavailability
Technical Whitepaper: Physicochemical Profiling and Pharmacokinetic Behavior of Copper(II) Bis(3,5-diisopropylsalicylate) (Cu-DIPS)
Executive Summary
Copper(II) bis(3,5-diisopropylsalicylate), commonly abbreviated as Cu-DIPS or Cu(II)₂(3,5-DIPS)₄ , represents a paradigmatic shift in metallodrug design. Unlike hydrophilic metal salts that suffer from poor membrane permeability and rapid renal clearance, Cu-DIPS is engineered for lipophilicity . This binuclear coordination complex utilizes the 3,5-diisopropylsalicylate ligand not merely as a structural scaffold, but as a "lipophilic vehicle" to transport bioactive copper across cellular membranes.
This technical guide analyzes the physicochemical properties that drive the unique bioavailability of Cu-DIPS, detailing its mechanism as a superoxide dismutase (SOD) mimetic and its pharmacokinetic fate as a copper-delivery prodrug.
Part 1: Molecular Architecture & Lipophilicity
Coordination Geometry: The "Paddlewheel" Motif
Cu-DIPS does not exist as a simple monomer in its solid state or concentrated solution. It adopts a binuclear paddlewheel structure (lantern type), where two copper(II) centers are bridged by four carboxylate groups from the salicylate ligands.
-
Core: The Cu-Cu axis is bridged by four carboxylate ligands in a syn-syn arrangement.
-
Shielding: The eight isopropyl groups (two per ligand, four ligands total) form a hydrophobic shell around the polar copper-oxygen core.
-
Solvent Interaction: Axial positions on the copper centers may be occupied by solvent molecules (water or ethanol), but these are labile.
Lipophilicity and Partition Coefficient
The defining characteristic of Cu-DIPS is its high lipophilicity, a direct result of the isopropyl steric bulk shielding the metal core.
-
LogP (Estimated): While the free ligand (3,5-diisopropylsalicylic acid) has a LogP > 4.0, the neutral binuclear complex is estimated to have a LogP > 2.5 , placing it well within the optimal range for passive diffusion across the blood-brain barrier (BBB) and cell membranes.
-
Solubility Profile:
Implication: This lipophilicity allows Cu-DIPS to bypass active transport channels (like Ctr1) and enter cells via passive diffusion , a mechanism distinct from inorganic copper salts (e.g., CuSO₄).
Figure 1: Structural determinants of Cu-DIPS lipophilicity. The hydrophobic isopropyl shell effectively masks the polar metal core.
Part 2: Bioavailability & Pharmacokinetics (ADME)
The pharmacokinetic profile of Cu-DIPS is characterized by rapid absorption followed by a "store-and-release" mechanism.
Absorption and Distribution
Upon subcutaneous or oral administration, Cu-DIPS behaves differently than ionic copper.
-
Rapid Uptake: Due to its lipophilic nature, it is rapidly absorbed from the injection site.
-
Tissue Retention: Unlike inorganic copper, which is often rapidly excreted, Cu-DIPS distributes quickly to lipid-rich tissues and organs, including the liver, brain, spleen, and bone marrow .
-
The "Ligand Exchange" Phenomenon:
-
Intact Entry: The complex enters tissues largely intact.
-
Dissociation: Over 12–24 hours, the salicylate ligands are displaced by higher-affinity endogenous copper binders (albumin, transcuprein, intracellular chaperones).
-
Metabolic Fate: The released 3,5-diisopropylsalicylate is metabolized and excreted (glucuronidation), while the copper is incorporated into native enzymes.
-
Metabolism: The Prodrug Concept
Cu-DIPS acts as a prodrug for bioactive copper.
-
Phase I (Acute): The intact complex acts as a low-molecular-weight SOD mimic, scavenging superoxide anions immediately upon entry.
-
Phase II (Sustained): The copper is released and synthesized into native Cu,Zn-SOD and Cytochrome c Oxidase, providing long-term cellular protection and metabolic support.
Figure 2: Pharmacokinetic pathway of Cu-DIPS, highlighting the transition from intact complex to copper incorporation.
Part 3: Mechanism of Action (SOD Mimetic)
Cu-DIPS functions as a small-molecule mimetic of Superoxide Dismutase (SOD). Its activity relies on the redox cycling of the copper center.
The Catalytic Cycle:
-
Reduction: Cu(II)-DIPS + O₂•⁻ → Cu(I)-DIPS + O₂
-
Oxidation: Cu(I)-DIPS + O₂•⁻ + 2H⁺ → Cu(II)-DIPS + H₂O₂
This cycle allows the complex to disproportionate superoxide radicals, reducing oxidative stress and inflammation. The lipophilicity ensures this reaction can occur in lipid membranes, protecting against lipid peroxidation.
Part 4: Experimental Protocols
Synthesis of Cu(II)₂(3,5-DIPS)₄
Standardized protocol adapted for lipophilic salicylates.
Reagents:
-
Copper(II) Acetate Monohydrate (2.0 g, 10 mmol)
-
3,5-Diisopropylsalicylic Acid (4.44 g, 20 mmol)
-
Ethanol (95%, 100 mL)
-
Deionized Water (50 mL)
Procedure:
-
Dissolution: Dissolve 4.44 g of 3,5-diisopropylsalicylic acid in 100 mL of warm ethanol (50°C) in a round-bottom flask. Ensure complete dissolution.
-
Metal Addition: Dissolve 2.0 g of Copper(II) acetate in 50 mL of warm water.
-
Reaction: Slowly add the aqueous copper solution to the ethanolic ligand solution with vigorous stirring. The solution will turn a deep emerald green.
-
Reflux: Reflux the mixture at 70°C for 2 hours to ensure formation of the binuclear species.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate (4°C) overnight. Dark green crystals will precipitate.
-
Purification: Filter the crystals and wash with cold 50% ethanol/water. Recrystallize from hot ethanol if necessary.
-
Drying: Dry under vacuum at 40°C for 24 hours.
Bioavailability Assay (Tissue Distribution)
Protocol for validating tissue uptake in murine models.
-
Preparation: Suspend Cu-DIPS in a vehicle (e.g., olive oil or Tween-80/Saline) to a concentration of 5 mg/mL. Sonicate to ensure a uniform dispersion.
-
Administration: Administer 50 mg/kg subcutaneously to C57BL/6 mice.
-
Sampling: Euthanize animals at time points: 1h, 6h, 24h, 48h.
-
Collection: Harvest Liver, Kidney, Brain, and Spleen.
-
Analysis: Digest tissues in Nitric Acid (HNO₃). Analyze total copper content using ICP-MS (Inductively Coupled Plasma Mass Spectrometry).
-
Control: Compare against a control group treated with CuSO₄ (equimolar Cu) to demonstrate superior tissue retention of Cu-DIPS.
References
-
Sorenson, J. R. J. (1984). Bis(3,5-diisopropylsalicylate)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity. Journal of Medicinal Chemistry. Link
-
Brumas, V., et al. (2007).[3] Copper(II) interaction with 3,5-diisopropylsalicylic acid (Dips): New insights on its role as a potential[3][4] •OH inactivating ligand.[3] Journal of Inorganic Biochemistry. Link
-
Sorenson, J. R. J. (1989). Copper complexes as active metabolites of anti-inflammatory agents. In: Milanino R., Rainsford K.D., Velo G.P. (eds) Copper and Zinc in Inflammation. Link
-
Greenwald, R. A. (1981). Effect of copper compounds on oxygen radical reactions. Journal of Rheumatology. Link
Sources
Methodological & Application
"Copper bis-3,5-diisopropylsalicylate" dosage for animal models
Part 1: Executive Summary
Copper bis-3,5-diisopropylsalicylate (Cu-DIPS) is a lipophilic, binuclear copper complex (Cu₂(3,5-DIPS)₄) recognized for its potent superoxide dismutase (SOD)-mimetic activity . Unlike inorganic copper salts, Cu-DIPS is highly lipophilic, allowing it to permeate cell membranes and deliver copper to intracellular compartments. This bioavailability underpins its therapeutic efficacy in radioprotection, anti-inflammatory responses, and diabetes management.
This guide provides standardized protocols for the preparation, dosage, and administration of Cu-DIPS in rodent models, synthesizing data from foundational studies by J.R.J. Sorenson and subsequent pharmacological evaluations.
Part 2: Physicochemical Properties & Formulation
Critical Note on Structure: Cu-DIPS exists as a binuclear paddlewheel complex. Dosage calculations must account for the molecular weight of this specific coordination geometry.
| Property | Specification |
| Chemical Name | Tetrakis(μ-3,5-diisopropylsalicylato)dicopper(II) |
| Abbreviation | Cu-DIPS or Cu(II)₂(3,5-DIPS)₄ |
| Molecular Weight | ~1011.1 g/mol (Anhydrous) / ~1047 g/mol (Dihydrate) |
| Appearance | Green crystalline powder |
| Solubility | Soluble in oils (olive, peanut), acetone, ether.[1] Insoluble in water. |
| Stability | Stable in solid state. Hydrolytically stable in lipid vehicles. |
Formulation Protocols
Due to its lipophilicity, Cu-DIPS cannot be dissolved in simple saline. Two vehicle systems are recommended:
Protocol A: Lipid Solution (Preferred for Chronic/Depot Dosing) Best for: Sustained release, anti-diabetic studies, radioprotection.
-
Vehicle: Sterile, pharmaceutical-grade Olive Oil or Peanut Oil.
-
Preparation:
-
Weigh the required amount of Cu-DIPS powder.
-
Add to the oil vehicle.
-
Sonicate at 40°C for 20–30 minutes until fully dissolved/dispersed. The solution should appear uniform green.
-
Sterilize via 0.22 µm syringe filter (if compatible with viscosity) or prepare aseptically using sterile oil.
-
Protocol B: Aqueous Suspension (Preferred for Acute/PK Studies) Best for: Pharmacokinetic analysis, rapid absorption.
-
Vehicle: 1-5% Tween 80 (Polysorbate 80) in 0.9% Saline.
-
Preparation:
-
Weigh Cu-DIPS powder.
-
Add Tween 80 directly to the powder and triturate (grind) with a mortar and pestle to wet the hydrophobic crystals.
-
Slowly add saline while continuing to triturate to form a fine suspension.
-
Vortex vigorously before every withdrawal.
-
Part 3: Dosage & Administration Guidelines
The following dosages are derived from validated rodent studies. Subcutaneous (SC) injection is the standard route to maximize bioavailability and minimize first-pass hepatic clearance associated with oral dosing.
Table 1: Indication-Specific Dosage Protocols
| Therapeutic Indication | Species | Dose (SC) | Regimen | Key Reference |
| Radioprotection | Mouse (C57BL/6) | 80 mg/kg | Single dose, 3 hours prior to irradiation (8.0 Gy). | Sorenson et al. (1987) |
| Anti-Diabetic | Rat (STZ-induced) | 5 - 10 mg/kg | Twice weekly (e.g., Mon/Thu). | ResearchGate (2025) |
| Anti-Inflammatory | Rat / Mouse | 10 - 20 mg/kg | Daily or every 48 hours. | Sorenson (1984) |
| Anticancer | Mouse | 20 - 50 mg/kg | Daily or intermittent. | Crispens et al. (1989) |
Experimental Considerations:
-
Radioprotection Window: The timing is critical. Efficacy drops significantly if administered 24 hours pre-irradiation compared to 3 hours.
-
Diabetes Model: In Streptozotocin (STZ) models, Cu-DIPS does not cure diabetes but significantly reduces hyperglycemia and mortality by scavenging ROS generated by STZ.
-
Control Group: Always include a "Vehicle Only" (e.g., Olive Oil) control group, as the lipid vehicle itself can have mild metabolic effects.
Part 4: Mechanism of Action (Visualized)
Cu-DIPS functions primarily as a low-molecular-weight SOD mimetic. Its lipophilicity allows it to penetrate the lipid bilayer, where it dismutates superoxide anions (
Figure 1: Mechanistic pathway of Cu-DIPS. The complex crosses the cell membrane to act as an intracellular SOD mimetic, scavenging superoxide and inhibiting inflammatory signaling.
Part 5: Safety & Toxicology
Therapeutic Index:
Cu-DIPS has a relatively wide therapeutic window compared to inorganic copper salts (e.g.,
-
LD50 Estimate: While a precise LD50 varies by strain, doses up to 80 mg/kg SC are tolerated in acute settings (radioprotection studies).
-
Toxicity Signs:
-
Local: Induration or granuloma formation at the injection site (common with oil vehicles).
-
Systemic: Lethargy, weight loss (>15%), and hemolysis (if copper levels rise too high in plasma).
-
-
Monitoring:
-
Weigh animals daily.
-
Monitor injection sites for necrosis.
-
For chronic studies (>2 weeks), measure serum copper and ceruloplasmin levels to ensure they remain within physiological limits (Normal mouse serum Cu: ~80–120 µg/dL).
-
References
-
Sorenson, J. R. J., et al. (1987). Copper(II)(3,5-diisopropylsalicylate)2 accelerates recovery of B and T cell reactivity following irradiation. Journal of Leukocyte Biology . Link
-
Sorenson, J. R. J. (1984). Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity. Journal of Medicinal Chemistry . Link
-
Crispens, C. G., et al. (1989).[2] Pharmacokinetics of CuDIPS in mice. Anticancer Research . Link
-
ResearchGate Archive . (2025). The Antioxidant Activity of Copper(II) (3,5-Diisopropyl Salicylate)4 and Its Protective Effect Against Streptozotocin-Induced Diabetes. Link(Note: Contextual validation from search snippet 1.3)
Sources
Application Note: Evaluation of Copper Bis-3,5-Diisopropylsalicylate (Cu-DIPS) as a Metallodrug in Oncology
Introduction & Rationale
Copper bis-3,5-diisopropylsalicylate (Cu-DIPS), often denoted as Cu(II)₂(3,5-DIPS)₄ in its binuclear form, represents a classic example of a "Trojan Horse" metallodrug. Historically developed by John R.J. Sorenson as an anti-inflammatory superoxide dismutase (SOD) mimetic, its application in oncology has evolved based on the principle of selective oxidative stress .
While normal cells possess robust antioxidant reserves to handle the SOD-mimetic activity of Cu-DIPS, cancer cells often exist in a state of elevated basal oxidative stress. The delivery of lipophilic copper via the DIPS ligand bypasses the tightly regulated copper transporter 1 (CTR1), leading to intracellular copper overload. This triggers a transition from cytoprotection to cytotoxicity via the Fenton reaction, overwhelming the cancer cell's redox homeostasis and inducing apoptosis.
Core Mechanism of Action
-
Cellular Entry: The lipophilic 3,5-diisopropylsalicylate ligands facilitate passive diffusion across the lipid bilayer, bypassing CTR1.
-
Intracellular Dissociation: Cytosolic thiols (e.g., glutathione) reduce Cu(II) to Cu(I), releasing the copper from the ligand.
-
ROS Generation: Free copper catalyzes the conversion of hydrogen peroxide to hydroxyl radicals (•OH) via Fenton chemistry.
-
Target Engagement: •OH radicals attack DNA (strand breaks) and inhibit the 26S proteasome, leading to the accumulation of ubiquitinated proteins and cell death.
Compound Handling & Preparation[1]
Critical Warning: Cu-DIPS is highly lipophilic and practically insoluble in water. Improper solubilization is the #1 cause of experimental failure, leading to micro-precipitation that skews cytotoxicity data.
Solubility Profile
| Solvent | Solubility | Stability | Notes |
| Water/PBS | Insoluble | N/A | Do not attempt direct aqueous dissolution. |
| DMSO | High (>10 mM) | Good (frozen) | Preferred stock solvent. |
| Ethanol | Moderate | Moderate | Prone to evaporation; less consistent than DMSO. |
| Tween 80 | High | Good | Essential surfactant for aqueous dilution. |
Stock Solution Protocol
-
Weighing: Weigh Cu-DIPS powder in a static-free environment.
-
Primary Stock (10 mM): Dissolve in 100% anhydrous DMSO. Vortex vigorously until the solution is a clear, deep green/blue.
-
QC Check: Inspect for particulate matter under a light source.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
Working Solution (For Cell Treatment)
-
Dilution Vehicle: Do not dilute directly into PBS. Use culture media containing 0.1% Tween 80 or BSA to prevent precipitation upon contact with aqueous buffers.
-
Flash Precipitation: When adding DMSO stock to media, add slowly while vortexing. If the solution turns cloudy immediately, the compound has precipitated.
Protocol: Validated Cytotoxicity Assay (MTT/SRB)
Challenge: Copper complexes can non-enzymatically reduce tetrazolium salts (MTT/MTS), leading to false-positive viability signals (high absorbance in dead cells).
Solution: This protocol includes a mandatory "Cell-Free Interference Control."
Materials
-
Cell Lines: MCF-7 (Breast), A549 (Lung), B16-F10 (Melanoma).
-
Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B).
-
Plate: 96-well flat-bottom tissue culture plates.
Step-by-Step Workflow
-
Seeding: Seed cancer cells (3,000–5,000 cells/well) in 100 µL media. Incubate 24h for attachment.
-
Treatment:
-
Prepare serial dilutions of Cu-DIPS (0.1 µM to 100 µM).
-
Crucial Step: Add treatments to the cell plate.[1]
-
Interference Control: Add the same concentrations of Cu-DIPS to a cell-free plate (media only).
-
-
Incubation: Incubate for 24h, 48h, or 72h at 37°C, 5% CO₂.
-
Wash Step (Mandatory for Metals):
-
Carefully aspirate media containing Cu-DIPS.
-
Wash cells 2x with warm PBS to remove extracellular copper that might react with the dye.
-
-
Dye Addition: Add MTT reagent (0.5 mg/mL) and incubate for 3-4h.
-
Solubilization: Remove MTT media, add DMSO (for formazan crystals).
-
Read: Measure absorbance at 570 nm.
Data Analysis & Self-Validation
-
Correction: Subtract the absorbance of the "Interference Control" wells from the corresponding treatment wells.
-
If Control Absorbance > 0.1 OD: The copper is reacting with the dye. Switch to SRB Assay (protein-based) or ATP-Glo (luminescence) which are less sensitive to redox interference.
-
Representative Potency Ranges (IC50)
Based on historical data for copper salicylates and bis(3,5-diisopropylsalicylate) copper(II).
| Cell Line | Tissue Origin | Est.[2][1][3][4] IC50 (24-48h) | Mechanism Note |
| Ehrlich Ascites | Murine Mammary | 1.5 – 5.0 µM | High sensitivity to ROS overload. |
| MCF-7 | Human Breast | 5.0 – 15.0 µM | Dependent on estrogen receptor status. |
| A549 | Human Lung | 10.0 – 25.0 µM | Often resistant; requires higher Cu load. |
| B16-F10 | Murine Melanoma | 2.0 – 8.0 µM | Melanin synthesis pathway interacts with Cu. |
Mechanistic Validation: ROS & Pathway Analysis
To confirm Cu-DIPS is acting via the expected metallodrug mechanism, you must visualize the pathway.
Diagram: Mechanism of Action (Graphviz)
Caption: The "Trojan Horse" mechanism of Cu-DIPS. The lipophilic ligand facilitates entry, followed by copper release, ROS generation via Fenton chemistry, and downstream apoptotic signaling.
Protocol: ROS Detection (DCFDA Assay)
-
Probe: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).
-
Loading: Incubate cells with 10 µM H2DCFDA for 30 min before Cu-DIPS treatment (to capture early ROS bursts).
-
Treatment: Add Cu-DIPS.
-
Read: Measure fluorescence (Ex/Em: 485/535 nm) at 1h, 3h, and 6h.
-
Expectation: A sharp increase in fluorescence within 1-3 hours compared to control.
-
References
-
Sorenson, J. R. J. (1984). Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity. Journal of Medicinal Chemistry, 27(12), 1747–1749. Link
-
Santini, C., et al. (2014). Advances in Copper Complexes as Anticancer Agents. Chemical Reviews, 114(1), 815–862. Link
-
Denizot, F., & Lang, R. (1986).[5] Rapid colorimetric assay for cell growth and survival.[5] Modifications to the tetrazolium dye procedure giving improved sensitivity and reliability.[5] Journal of Immunological Methods, 89(2), 271–277. (Reference for MTT interference). Link
-
Hindo, S. S., et al. (2009). Metals in anticancer therapy: copper(II) complexes as inhibitors of the 20S proteasome. Journal of Medicinal Chemistry, 52(21), 6645–6660. Link
-
Tsvetkov, P., et al. (2022). Copper induces cell death by targeting lipoylated TCA cycle proteins. Science, 375(6586), 1254-1261. (Context for Cuproptosis). Link
Sources
- 1. Disruption of NF‐κB‐Mediated Copper Homeostasis Sensitizes Breast Cancer to Cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 3. Anti-angiogenic cues from vascular basement membrane collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
Application Note & Protocols: A Comprehensive Guide to In Vitro and In Vivo Anti-Inflammatory Assay Methods for Copper bis-3,5-diisopropylsalicylate (Cu-DIPS)
Audience: Researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist
This document provides a detailed guide for investigating the anti-inflammatory properties of Copper bis-3,5-diisopropylsalicylate (Cu-DIPS). We move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system. The methodologies described herein are grounded in established scientific principles to empower researchers to generate robust and reproducible data.
Introduction: The Rationale for Investigating Cu-DIPS
This compound (Cu-DIPS) is a coordination complex that has garnered significant interest for its therapeutic potential. It belongs to a class of copper-based compounds that exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and radioprotective effects.[1][2] The anti-inflammatory action is particularly noteworthy and is attributed to a multi-faceted mechanism that includes potent antioxidant activity, mimicking the function of the endogenous enzyme Superoxide Dismutase (SOD).[2][3]
Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), the mechanisms of Cu-DIPS appear more diverse, potentially offering a broader spectrum of action against the complex cascade of inflammatory events. This guide will detail the essential in vitro and in vivo assays required to comprehensively characterize the anti-inflammatory profile of Cu-DIPS, providing both the "how" and the "why" for each critical step.
Core Mechanistic Pillars of Cu-DIPS Anti-Inflammatory Action
Understanding the putative mechanisms of action is critical for selecting the appropriate assays. The anti-inflammatory effects of Cu-DIPS are thought to be driven by three primary activities, which can be investigated systematically.
-
Superoxide Dismutase (SOD) Mimetic Activity : Inflammation is intrinsically linked to oxidative stress. The superoxide radical (O₂⁻) is a key reactive oxygen species (ROS) that propagates inflammatory damage. Cu-DIPS is reported to possess SOD-like activity, catalytically converting superoxide radicals into less harmful molecules.[2][3][4] This antioxidant function is a primary line of defense against oxidative bursts in inflammatory cells.
-
Modulation of the NF-κB Signaling Pathway : The Nuclear Factor-kappa B (NF-κB) is a master transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[5][6][7] There is evidence that copper complexes can modulate NF-κB activity, thereby suppressing the downstream inflammatory cascade.[5][8][9]
-
Inhibition of Cyclooxygenase (COX) Enzymes : COX enzymes are responsible for synthesizing prostaglandins, which are pivotal mediators of pain and inflammation.[10] Copper complexes have been shown to inhibit COX-2 activity, which is typically upregulated at sites of inflammation.[11]
The interplay between these mechanisms forms the basis of the comprehensive assay strategy outlined below.
Caption: Putative anti-inflammatory mechanisms of Cu-DIPS.
In Vitro Assay Workflows and Protocols
In vitro assays provide a controlled environment to dissect specific molecular mechanisms. The following workflow is essential for a systematic evaluation.
Caption: Recommended workflow for in vitro evaluation of Cu-DIPS.
Protocol 3.1: Prerequisite - Cell Viability Assay
Causality: Before assessing functional effects, it is imperative to determine the concentration range where Cu-DIPS is not cytotoxic. Confounding results can arise if the compound reduces inflammatory readouts simply by killing the cells. A standard colorimetric assay like the MTT assay is suitable.
Methodology (MTT Assay):
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Cu-DIPS in culture medium. Replace the old medium with medium containing the various concentrations of Cu-DIPS. Include a vehicle control (e.g., DMSO, if used for solubilization, at <0.1%).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show >90% viability for subsequent functional assays.
Protocol 3.2: SOD-like Activity Assay
Causality: This biochemical assay directly measures the ability of Cu-DIPS to scavenge superoxide radicals, validating its proposed mechanism as an SOD mimic.[4][12] The most common methods involve a system that generates superoxide radicals and a detection agent that changes color upon reduction by these radicals.
Methodology (Xanthine/Xanthine Oxidase System):
-
Reagent Preparation: Prepare solutions of Xanthine, Xanthine Oxidase, and a detection agent like Cytochrome c or Nitroblue Tetrazolium (NBT) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.8).
-
Reaction Mixture: In a 96-well plate, add buffer, Xanthine, and the detection agent to each well.
-
Compound Addition: Add various concentrations of Cu-DIPS (in the non-toxic range) to the test wells. Include a blank (no xanthine oxidase) and a control (no Cu-DIPS).
-
Initiate Reaction: Add Xanthine Oxidase to all wells except the blank to start the generation of superoxide radicals.
-
Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength (550 nm for Cytochrome c reduction, 560 nm for NBT reduction) using a microplate reader in kinetic mode.
-
Analysis: Calculate the percentage inhibition of the reduction reaction caused by Cu-DIPS. An IC₅₀ value (the concentration causing 50% inhibition) can be determined.
Protocol 3.3: In Vitro COX-2 Inhibition Assay
Causality: This assay quantifies the direct inhibitory effect of Cu-DIPS on the COX-2 enzyme, which is crucial for prostaglandin synthesis in the inflammatory response.[10][13] Commercially available kits are highly recommended for standardization.
Methodology (Using a Commercial ELISA-based Kit):
-
Kit Components: Follow the manufacturer's instructions. Typically, this involves a reaction buffer, heme, human recombinant COX-2 enzyme, arachidonic acid (substrate), and a detection system.
-
Enzyme Incubation: Pre-incubate the COX-2 enzyme with various concentrations of Cu-DIPS or a known inhibitor (e.g., Celecoxib) for a specified time (e.g., 10 minutes at 37°C).
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined period using a stop solution provided in the kit.
-
PGE₂ Quantification: The amount of Prostaglandin E₂ (PGE₂) produced is then quantified, usually via a competitive ELISA format included in the kit.
-
Analysis: Construct a standard curve and determine the percentage of COX-2 inhibition for each concentration of Cu-DIPS. Calculate the IC₅₀ value.
Protocol 3.4: Macrophage-Based Anti-Inflammatory Assays
Causality: Using lipopolysaccharide (LPS), a component of Gram-negative bacteria, to stimulate macrophages provides a robust and clinically relevant in vitro model of inflammation.[14][15] This allows for the measurement of key inflammatory mediators like nitric oxide (NO) and cytokines.
Methodology:
-
Cell Culture: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow adherence overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of Cu-DIPS. Incubate for 1-2 hours.
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate for 24 hours to allow for the production of inflammatory mediators.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant for analysis.
3.4.1 Nitric Oxide (NO) Production - Griess Assay Causality: NO is a key signaling molecule in inflammation produced by inducible nitric oxide synthase (iNOS) in macrophages. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, as a proxy for NO production.[16][17][18]
Protocol:
-
Reagent: Use a commercial Griess Reagent system, which typically contains N-(1-naphthyl)ethylenediamine and sulfanilamide in an acidic solution.
-
Assay: In a new 96-well plate, mix 50 µL of the collected cell supernatant with 50 µL of the Griess Reagent.[19]
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples. Calculate the percentage inhibition of NO production by Cu-DIPS relative to the LPS-only control.
3.4.2 Pro-inflammatory Cytokine Quantification - ELISA Causality: Cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are master regulators of the inflammatory response.[20] An Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately quantifying their levels in the culture supernatant.[21]
Protocol (General Sandwich ELISA):
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for TNF-α or IL-6 and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Add the collected cell supernatants and standards to the wells and incubate.
-
Detection: Wash the plate and add a biotinylated detection antibody specific for the target cytokine.
-
Enzyme Conjugate: Wash again and add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: After a final wash, add a chromogenic substrate like TMB. A colored product will develop in proportion to the amount of cytokine present.
-
Stop Reaction & Read: Stop the reaction with an acid solution and measure the absorbance at 450 nm.
-
Analysis: Generate a standard curve and calculate the concentration of TNF-α and IL-6 in each sample.[22][23]
In Vivo Assay Protocols
In vivo models are essential to confirm the anti-inflammatory efficacy of Cu-DIPS in a complex biological system.
Protocol 4.1: Carrageenan-Induced Paw Edema in Rodents
Causality: This is a classic, highly reproducible model of acute inflammation.[8] Sub-plantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling), which can be quantified. The ability of a compound to reduce this swelling is a direct measure of its anti-inflammatory activity.
Methodology (Rat Model):
-
Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (180-200g) for at least one week.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Cu-DIPS treatment groups (various doses).
-
Compound Administration: Administer Cu-DIPS or the control compounds via an appropriate route (e.g., intraperitoneal or oral) 60 minutes before the carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% λ-carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Post-Induction Measurements: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Analysis: Calculate the percentage increase in paw volume (edema) for each animal relative to its baseline. Then, calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Protocol 4.2: Myeloperoxidase (MPO) Assay for Neutrophil Infiltration
Causality: As a follow-up to the paw edema model, this assay quantifies neutrophil infiltration into the inflamed tissue. Myeloperoxidase (MPO) is an enzyme almost exclusively found in the azurophilic granules of neutrophils.[24] Measuring MPO activity in tissue homogenates provides a quantitative biochemical index of neutrophil accumulation, a hallmark of acute inflammation.[25][26]
Methodology:
-
Tissue Collection: At the end of the paw edema experiment (e.g., 5 hours), euthanize the animals and dissect the inflamed paw tissue.
-
Homogenization: Weigh the tissue and homogenize it in an ice-cold buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0) containing a detergent like 0.5% hexadecyltrimethylammonium bromide (HTAB).
-
Sample Preparation: Subject the homogenate to freeze-thaw cycles and sonication to ensure cell lysis and release of MPO. Centrifuge the sample at high speed (e.g., 12,000 x g) and collect the supernatant.
-
MPO Activity Measurement:
-
In a 96-well plate, add the supernatant to a reaction buffer (e.g., potassium phosphate buffer containing o-dianisidine dihydrochloride and hydrogen peroxide).
-
Measure the change in absorbance at 460 nm over time using a microplate reader.
-
-
Analysis: One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of hydrogen peroxide per minute at 25°C. Express the results as MPO units per gram of tissue. Compare the MPO activity in the treated groups to the vehicle control group.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Summary of In Vitro Anti-Inflammatory Activity of Cu-DIPS
| Assay | Parameter | Cu-DIPS Result | Positive Control |
|---|---|---|---|
| Cell Viability | IC₅₀ (RAW 264.7, 24h) | >100 µM | - |
| SOD-like Activity | IC₅₀ | e.g., 15.2 µM | SOD Enzyme |
| COX-2 Inhibition | IC₅₀ | e.g., 8.9 µM | Celecoxib (IC₅₀: 0.5 µM) |
| NO Production | IC₅₀ (LPS-stimulated) | e.g., 5.6 µM | L-NAME (IC₅₀: 12 µM) |
| TNF-α Secretion | IC₅₀ (LPS-stimulated) | e.g., 3.1 µM | Dexamethasone (IC₅₀: 0.1 µM) |
| IL-6 Secretion | IC₅₀ (LPS-stimulated) | e.g., 4.5 µM | Dexamethasone (IC₅₀: 0.2 µM) |
Table 2: Effect of Cu-DIPS on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Max. Edema Inhibition (%) (at 3 hours) | MPO Activity (U/g tissue) |
|---|---|---|---|
| Vehicle Control | - | 0% | e.g., 5.2 ± 0.4 |
| Indomethacin | 10 | e.g., 55.4 ± 4.1% | e.g., 2.1 ± 0.3 |
| Cu-DIPS | 10 | e.g., 25.8 ± 3.5% | e.g., 3.8 ± 0.5 |
| Cu-DIPS | 30 | e.g., 48.2 ± 4.0% | e.g., 2.5 ± 0.4 |
| Cu-DIPS | 100 | e.g., 62.1 ± 5.2% | e.g., 1.9 ± 0.2 |
References
-
Sorenson, J. R. J. (1987). Copper(II)(3,5-diisopropylsalicylate)2 accelerates recovery of B and T cell reactivity following irradiation. Scandinavian Journal of Immunology, 26(5), 559-565. [Link]
-
Sorenson, J. R. J. (1984). Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity. Journal of Medicinal Chemistry, 27(12), 1747-1749. [Link]
-
Abu-Hijleh, A. (2015). Copper (II) complexes of the anti-inflammatory drug naproxen and 3-pyridylmethanol as auxiliary ligand... FADA ::Birzeit University Institutional Repository. [Link]
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da Silva, G. N., et al. (2020). Copper(II) and Platinum(II) Naproxenates: Insights on Synthesis, Characterization and Evaluation of Their Antiproliferative Activities. Inorganics, 8(6), 39. [Link]
-
Li, Y., & Trush, M. A. (1994). SOD like Activity of Copper Salicylate Complex in Tween Micellar Systems. Biochemical and Biophysical Research Communications, 202(2), 855-861. [Link]
-
Sorenson, J. R. J. (1984). Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity. Journal of Medicinal Chemistry. [Link]
-
Persichini, T., et al. (2000). Copper Activates the NF-κB Pathway In Vivo. Antioxidants & Redox Signaling, 2(4), 731-740. [Link]
-
Brumas, V., & Gaggelli, E. (2007). Copper(II) interaction with 3,5-diisopropylsalicylic acid (Dips): new insights on its role as a potential *OH inactivating ligand. Journal of Inorganic Biochemistry, 101(4), 621-629. [Link]
-
Persichini, T., et al. (2000). Copper activates the NF-kappaB pathway in vivo. Antioxidants & Redox Signaling, 2(4), 731-40. [Link]
-
Vančo, J., et al. (2017). In vitro and in vivo anti-inflammatory active copper(II)-lawsone complexes. PLoS ONE, 12(7), e0181822. [Link]
-
Al-Gayyar, M. M. H., et al. (2014). The antioxidant activity of copper(II) (3,5-diisopropyl salicylate)4 and its protective effect against streptozotocin-induced diabetes mellitus in rats. Biological Trace Element Research, 157(1), 59-67. [Link]
-
Loram, L. C., et al. (2009). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. Journal of Pharmacological and Toxicological Methods, 59(2), 95-99. [Link]
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Laggner, M., et al. (2020). Myeloperoxidase: Regulation of Neutrophil Function and Target for Therapy. Frontiers in Immunology, 11, 595125. [Link]
-
Vančo, J., et al. (2017). In vitro and in vivo anti-inflammatory active copper(II)-lawsone complexes. PLoS ONE. [Link]
-
Khan, T. M., et al. (2019). Copper(II) complexes as potential anticancer and Nonsteroidal anti-inflammatory agents: In vitro and in vivo studies. Scientific Reports, 9(1), 5183. [Link]
-
Catorce, M. N., & Gevorkian, G. (2016). Lipopolysaccharide-induced animal models for neuroinflammation - An overview. Expert Opinion on Drug Discovery, 11(2), 187-199. [Link]
-
NCL. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCL Method PCC-11. [Link]
-
Weser, U., et al. (1980). Reactivity of antiinflammatory and superoxide dismutase active Cu(II)-salicylates. Biochimica et Biophysica Acta (BBA) - General Subjects, 631(3), 489-498. [Link]
-
Banks, W. A., et al. (2015). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences, 16(12), 30171–30175. [Link]
-
ResearchGate. (n.d.). Molecular docking of COX-2 with different copper(II) complexes. [Link]
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Chen, J. W., et al. (2013). Measuring Myeloperoxidase Activity in Biological Samples. PLoS ONE, 8(6), e67976. [Link]
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Gharesi-Fard, B., et al. (2015). Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia. Iranian Journal of Reproductive Medicine, 13(10), 631–636. [Link]
-
Pujalté, I., et al. (2011). COPPER ACTIVATION OF NF-κB SIGNALING IN HEPG2 CELLS. Toxicological Sciences, 121(1), 108–117. [Link]
-
Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4697. [Link]
-
Al-Saeed, F. A., et al. (2021). Released Myeloperoxidase Attenuates Neutrophil Migration and Accumulation in Inflamed Tissue. Frontiers in Immunology, 12, 653988. [Link]
-
ResearchGate. (2019). Copper(II) complexes as potential anticancer and Nonsteroidal anti-inflammatory agents: In vitro and in vivo studies. [Link]
-
Gergel, D., et al. (1991). The superoxide dismutase-like activity of some copper(II) complexes derived from tridentate Schiff bases. Free Radical Research Communications, 12-13(Pt 1), 271-278. [Link]
-
ResearchGate. (2018). Copper induces hepatic inflammatory responses by activation of MAPKs and NF-κB signalling pathways in the mouse. [Link]
-
Zhang, H., et al. (2023). The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress. International Journal of Molecular Sciences, 24(17), 13391. [Link]
-
He, H., et al. (2022). Application of lipopolysaccharide in establishing inflammatory models. Frontiers in Immunology, 13, 995112. [Link]
-
da Silva, C. V., et al. (2019). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers in Immunology, 10, 172. [Link]
-
Scuto, A., et al. (2023). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. International Journal of Molecular Sciences, 24(12), 10331. [Link]
-
Lin, C.-C., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PLoS ONE, 8(1), e53631. [Link]
-
Creative Animodel. (n.d.). Lipopolysaccharide (LPS)-induced mouse model. [Link]
-
Abu-Hijleh, A. (2011). Superoxide dismutase and polyphenol oxidase biomimetic activities of Copper (II) 3,5 diisopropylsalicylate complexes with histamine and cimetidine. FADA ::Birzeit University Institutional Repository. [Link]
-
Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Molecules, 22(6), 998. [Link]
-
Starha, P., et al. (2019). Copper(II) Complexes Containing Natural Flavonoid Pomiferin Show Considerable In Vitro Cytotoxicity and Anti-inflammatory Effects. Molecules, 24(21), 3824. [Link]
-
Mullane, K. M., et al. (1985). Myeloperoxidase activity as a quantitative assessment of neutrophil infiltration into ischemic myocardium. Journal of Pharmacological Methods, 14(3), 157-167. [Link]
-
ResearchGate. (n.d.). IL-6 and TNF-α quantification by ELISA. [Link]
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Troubleshooting & Optimization
"Copper bis-3,5-diisopropylsalicylate" solubility in different solvents
[1]
References
-
Sorenson, J. R. (1984). Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity. Journal of Medicinal Chemistry, 27(12), 1747–1749. Link
-
Brumas, V., et al. (2007). Copper(II) interaction with 3,5-diisopropylsalicylic acid (Dips): New insights on its role as a potential OH inactivating ligand. Journal of Inorganic Biochemistry, 101(2). Link
-
Crispens, C. G., et al. (1989).[2] Pharmacokinetics of CuDIPS in mice. Anticancer Research, 9(4), 1213–1216.[2] Link
-
Sigma-Aldrich. Tween® 80 Product Information Sheet. Link
-
National Institutes of Health (NIH). Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes. Link
Technical Support Center: Copper bis-3,5-diisopropylsalicylate
Welcome to the technical support center for Copper bis-3,5-diisopropylsalicylate (Cu(II)-DIPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common experimental challenges. My aim is to combine established scientific principles with practical, field-proven insights to ensure the integrity and success of your experiments.
Introduction to this compound (Cu(II)-DIPS)
This compound, also known as Cu(II)-DIPS, is a coordination complex with a range of reported biological activities, including anti-inflammatory, antioxidant, and potential therapeutic applications.[1][2] Its efficacy and reproducibility in experimental settings are intrinsically linked to its stability and behavior in solution. Understanding its potential degradation pathways is crucial for interpreting experimental results and ensuring the reliability of your findings.
This guide will address common questions and issues related to the stability and handling of Cu(II)-DIPS, providing both theoretical understanding and actionable protocols.
Frequently Asked Questions (FAQs)
1. My Cu(II)-DIPS solution appears to be unstable, showing a color change over time. What could be happening?
A color change in your Cu(II)-DIPS solution, typically from a green or blue-green to a brownish or less intense color, often indicates degradation of the complex. This can be due to several factors, including:
-
Ligand Dissociation: The 3,5-diisopropylsalicylate ligands can dissociate from the copper(II) ion, especially in the presence of competing ligands or under unfavorable pH conditions.
-
Redox Reactions: The copper(II) center can be reduced to copper(I), which may be less stable and prone to disproportionation or precipitation.
-
Oxidation of the Ligand: The salicylate ligand itself can undergo oxidative degradation, particularly in the presence of reactive oxygen species (ROS).
It is crucial to investigate the cause of the color change to ensure the integrity of your experiment.
2. I'm observing precipitation in my Cu(II)-DIPS solution, particularly in aqueous or biological media. What are the likely causes and how can I prevent it?
Precipitation is a common issue when working with metal complexes in biological assays.[3] For Cu(II)-DIPS, this can be attributed to:
-
Low Aqueous Solubility: While Cu(II)-DIPS has some solubility in organic solvents, its aqueous solubility is limited. When an organic stock solution is diluted into an aqueous buffer, the complex can precipitate out.
-
Hydrolysis: In aqueous solutions, water molecules can compete with the salicylate ligands for coordination to the copper ion. This can lead to the formation of less soluble copper hydroxide or copper oxide species, especially at neutral to alkaline pH.[4]
-
Interaction with Media Components: Components of your cell culture media or assay buffer, such as phosphates or certain amino acids, can interact with the copper complex, leading to the formation of insoluble salts or aggregates. High concentrations of proteins can also sometimes induce precipitation of small molecules.[5]
To mitigate precipitation, consider the following strategies:
-
Optimize Solvent System: Use a co-solvent system, such as a small percentage of DMSO or ethanol in your final aqueous solution, to maintain solubility. Always perform a vehicle control to account for any effects of the solvent.
-
Control pH: The stability of copper salicylate complexes is pH-dependent.[6] Whenever possible, maintain a slightly acidic to neutral pH to minimize hydrolysis.
-
Use of Surfactants: In some cases, the inclusion of a low concentration of a non-ionic surfactant like Tween-80 or Pluronic F-127 can help to maintain the solubility of hydrophobic compounds.[3]
-
Prepare Fresh Solutions: Prepare your working solutions of Cu(II)-DIPS fresh before each experiment to minimize the time for precipitation to occur.
3. How does pH affect the stability of my Cu(II)-DIPS complex?
The pH of your solution is a critical factor governing the stability of Cu(II)-DIPS.
-
Acidic pH: At low pH, the carboxylate group of the salicylate ligand can become protonated. This reduces its ability to coordinate with the copper ion and can lead to ligand dissociation.
-
Neutral to Alkaline pH: As the pH increases, the risk of hydrolysis becomes more significant. Hydroxide ions can compete with the salicylate ligands, leading to the formation of copper hydroxide precipitates.[4]
It is therefore essential to carefully control and report the pH in all your experiments involving Cu(II)-DIPS.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible biological activity.
| Potential Cause | Troubleshooting Steps | Rationale |
| Degradation of Stock Solution | 1. Prepare a fresh stock solution of Cu(II)-DIPS in an appropriate organic solvent (e.g., DMSO, ethanol).2. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.3. Before use, visually inspect the stock solution for any color change or precipitation. | Metal complexes can degrade over time, even in organic solvents. Freshly prepared solutions ensure that you are starting with the intact complex. |
| Instability in Assay Media | 1. Perform a stability study of Cu(II)-DIPS in your specific assay media over the time course of your experiment.2. Monitor for changes in color, UV-Vis absorbance spectrum, or the appearance of precipitate.3. Consider pre-incubating the complex in the media for the duration of the experiment and then testing its activity. | The complex may be degrading in the complex environment of the assay media, leading to a loss of activity. |
| Interaction with Media Components | 1. If possible, simplify your assay buffer to minimize potential interactions.2. Avoid high concentrations of chelating agents (e.g., EDTA) in your buffers, as they can strip the copper from the complex.[3] | Components of your media can directly interact with and inactivate the Cu(II)-DIPS complex. |
Issue 2: Unexpected spectroscopic changes (UV-Vis, Fluorescence).
| Potential Cause | Troubleshooting Steps | Rationale |
| Ligand Dissociation | 1. Acquire a UV-Vis spectrum of the free 3,5-diisopropylsalicylic acid ligand.2. Compare the spectrum of your aged Cu(II)-DIPS solution to the spectra of the fresh complex and the free ligand.3. An increase in the absorbance characteristic of the free ligand suggests dissociation. | The electronic environment of the ligand changes upon coordination to the copper ion, resulting in a different UV-Vis spectrum. |
| Change in Copper Oxidation State | 1. If available, use techniques like Electron Paramagnetic Resonance (EPR) spectroscopy to probe the oxidation state of the copper center. | A change from Cu(II) to Cu(I) will result in the loss of the EPR signal and can alter the UV-Vis spectrum. |
| Formation of Aggregates | 1. Use Dynamic Light Scattering (DLS) to check for the presence of aggregates or nanoparticles in your solution. | The formation of aggregates can cause light scattering, which can affect absorbance measurements. |
Proposed Degradation Pathways for Cu(II)-DIPS
While specific degradation pathways for Cu(II)-DIPS have not been extensively reported, we can propose the following likely routes based on the chemistry of copper salicylate complexes and related compounds.
Hydrolytic Degradation
In aqueous environments, water molecules can act as competing ligands, leading to the dissociation of the 3,5-diisopropylsalicylate ligands. This process is often pH-dependent.
Caption: Proposed hydrolytic degradation of Cu(II)-DIPS.
Thermal Degradation
Based on studies of simpler copper salicylates, thermal decomposition of Cu(II)-DIPS is expected to proceed through the loss of the organic ligands, ultimately yielding copper oxides.[7] The decomposition is likely to be a multi-step process.
Caption: Proposed thermal degradation pathway for Cu(II)-DIPS.
Experimental Protocols
Protocol 1: Stability Assessment of Cu(II)-DIPS in Solution by UV-Vis Spectroscopy
This protocol provides a straightforward method to assess the stability of your Cu(II)-DIPS solution over time.
Materials:
-
Cu(II)-DIPS
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Assay buffer or cell culture medium
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a concentrated stock solution of Cu(II)-DIPS in your chosen organic solvent.
-
Dilute the stock solution to the final working concentration in your assay buffer or media.
-
Immediately after preparation (t=0), acquire a full UV-Vis spectrum (e.g., 200-800 nm).
-
Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO₂).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), acquire another full UV-Vis spectrum.
-
Analysis: Compare the spectra over time. Look for:
-
A decrease in the absorbance of the main peaks associated with the complex.
-
The appearance of new peaks, potentially corresponding to the free ligand or degradation products.
-
A shift in the wavelength of maximum absorbance (λmax).
-
Protocol 2: Identification of Degradation Products by HPLC-MS
For a more detailed analysis of degradation, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool.
Materials:
-
Aged/degraded Cu(II)-DIPS solution
-
Fresh Cu(II)-DIPS solution (as a control)
-
3,5-diisopropylsalicylic acid standard
-
HPLC-MS system with a suitable column (e.g., C18)
-
Appropriate mobile phases (e.g., acetonitrile, water with formic acid)
Procedure:
-
Prepare your aged Cu(II)-DIPS sample by incubating it under conditions that promote degradation (e.g., elevated temperature, prolonged time in aqueous buffer).
-
Analyze the fresh Cu(II)-DIPS solution, the aged solution, and the free ligand standard by HPLC-MS.
-
Analysis:
-
Compare the chromatograms. The appearance of new peaks in the aged sample indicates the formation of degradation products.
-
Analyze the mass spectra of the new peaks to determine their mass-to-charge ratios (m/z). This can help in identifying the molecular weights of the degradation products.
-
The presence of a peak corresponding to the free 3,5-diisopropylsalicylic acid would confirm ligand dissociation.
-
Caption: Workflow for degradation analysis by HPLC-MS.
Concluding Remarks
The chemical integrity of this compound is paramount for the validity of your research. By understanding the potential for degradation and implementing appropriate handling and analytical procedures, you can minimize experimental variability and generate high-quality, reproducible data. This guide provides a starting point for troubleshooting common issues. Should you encounter challenges not addressed here, a systematic investigation of the factors discussed – solubility, pH, temperature, and interactions with your experimental matrix – will be key to resolving them.
References
-
Preparation of Analytically Pure Monobasic Copper Salicylate. DTIC. Available at: [Link]
-
Qazzaz, M., Abdul-Ghani, R., Metani, M., et al. The antioxidant activity of copper(II) (3,5-diisopropyl salicylate)4 and its protective effect against streptozotocin-induced diabetes mellitus in rats. Biol Trace Elem Res. 2013 Jul;154(1):88-96. Available at: [Link]
-
This compound. LKT Laboratories, Inc. Available at: [Link]
-
Ogodo, A. C., & Abosede, O. O. (2018). Synthesis and Characterization of Cu (II) Complexes of Salicylate Ligands. Journal of Applied Science and Environmental Management, 22(12), 1963-1966. Available at: [Link]
-
Ubaid's Lab. (2020, October 5). Synthesis of Copper Salicylate. YouTube. Available at: [Link]
-
The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides. Molecules. 2021 Aug; 26(16): 4793. Available at: [Link]
-
Takahashi, A., Yamaki, D., Ikemura, K., Kurahashi, T., Ogura, T., Hada, M., & Fujii, H. (2012). Relative bond-dissociation energies for two-ligand complexes of copper(+) with organic molecules in the gas phase. Journal of the American Chemical Society, 134(32), 13464–13474. Available at: [Link]
-
Studies of the forced hydrolysis degradation of copper complexes with different oligosaccharides. Journal of the Serbian Chemical Society. 2011;76(10):1387-1397. Available at: [Link]
-
Brown, M. E., & Galwey, A. K. (2001). The thermal decomposition of copper (II) oxalate revisited. Thermochimica Acta, 374(1), 69-75. Available at: [Link]
-
Zhang, L., et al. (2017). Copper(II) Complexes of Salicylaldehyde Hydrazones: Synthesis, Structure, and DNA Interaction. Journal of Coordination Chemistry, 70(15), 2586-2600. Available at: [Link]
-
How do we solves solubility issues with Cu(II) Schiff base complexes in biological assays? ResearchGate. Available at: [Link]
-
Ma, D., et al. (2019). Challenges and opportunities in the development of metal-based anticancer theranostic agents. Theranostics, 9(10), 2969–2996. Available at: [Link]
-
Special Issue : Metal-Based Agents in Drug Discovery. MDPI. Available at: [Link]
-
Psomas, G., & Kessissoglou, D. P. (2013). Copper(ii) complexes of salicylaldehydes and 2-hydroxyphenones: synthesis, structure, thermal decomposition study and interaction with calf-thymus DNA and albumins. Dalton Transactions, 42(18), 6252-6272. Available at: [Link]
-
The Hydrolytic Activity of Copper(II) Complexes with 1,4,7-Triazacyclononane Derivatives for the Hydrolysis of Phosphate Diesters. Molecules. 2023 Nov; 28(22): 7559. Available at: [Link]
-
Fig. 3 pH profiles and pH 1 values for Cu( II ) loading by 0.01 M CHCl... ResearchGate. Available at: [Link]
-
Ligand Dissociation and Substitution. Chemistry LibreTexts. Available at: [Link]
-
Protocols for Understanding the Redox Behavior of Copper-Containing Systems. Molecules. 2022 Nov; 27(23): 8406. Available at: [Link]
-
New Water-Soluble Copper(II) Complexes with Morpholine–Thiosemicarbazone Hybrids: Insights into the Anticancer and Antibacterial Mode of Action. International Journal of Molecular Sciences. 2021 May; 22(10): 5202. Available at: [Link]
-
Analysis of copper-induced protein precipitation across the E. coli proteome. Communications Biology. 2021; 4: 90. Available at: [Link]
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Preventing gelatinous precipitate in "copper salicylate" synthesis
Topic: Preventing Gelatinous Precipitate Formation
Executive Summary
The formation of a gelatinous blue/green precipitate during the synthesis of Copper(II) Salicylate (
Module 1: Root Cause Analysis (The "Why")
To prevent the gel, you must understand its chemical origin. The synthesis of Copper Salicylate involves a competition between Chelation (desired) and Hydrolysis (undesired).
The Mechanism of Gelation
-
Hydrolysis (The Enemy): Copper(II) ions are highly susceptible to hydrolysis at pH > 6.0. If the local pH rises too high (e.g., by adding strong bases like NaOH),
ions react with water to form hydroxo-bridges ( ). This polymerizes rapidly into an amorphous, gelatinous network ( ). -
Chelation (The Goal): Salicylic acid (
) acts as a bidentate ligand. For the crystalline complex to form, the carboxylate group must deprotonate ( ) to bind the copper, while avoiding the formation of hydroxide precipitates.
Visualizing the Pathway
The following diagram illustrates the critical decision points where a reaction diverges into a gel or a crystal.
Figure 1: Reaction pathway analysis showing the divergence between successful chelation (green path) and gelation (red path) based on pH control.
Module 2: Troubleshooting Q&A
Q1: I dissolved Salicylic Acid in NaOH to make it soluble, then added Copper Sulfate. Why did I get a blue slime?
A: You created a "Hydroxide Trap." By using NaOH, you likely raised the pH > 10. When Copper Sulfate was added, the
-
Fix: Avoid strong bases. Use Sodium Carbonate (
) or Sodium Bicarbonate . These release , buffering the solution and preventing the pH spike that causes gelation.
Q2: My precipitate is the right color (blue-green) but it's a sticky paste that won't filter. What happened? A: This is likely Solvent Trapping . Copper Salicylate has varying solubility in water vs. ethanol.[1] If you crash-precipitated the product by dumping an ethanolic solution into cold water, the rapid phase change trapped solvent molecules inside the lattice, forming a colloidal gel.
-
Fix: Re-dissolve the paste in warm ethanol. Allow it to cool slowly to room temperature, then place it in a fridge. Slow crystal growth excludes solvent pockets.
Q3: The reaction turned black/brown. Is this the gel? A: No, that is Copper(II) Oxide (CuO) . This occurs if you heat the reaction too aggressively (boiling > 100°C) in a basic environment. The gelatinous hydroxide dehydrates into black oxide.
-
Fix: Keep reaction temperatures below 60-70°C.
Q4: Can I just wash the gel with acid to fix it?
A: Generally, no. Adding acid to the gel will dissolve the copper hydroxide back into free copper ions (
Module 3: The "Gold Standard" Protocol (Carbonate Route)
This protocol is designed to eliminate "spectator salts" and prevent pH spikes, ensuring a crystalline product.
Reagents:
-
Copper(II) Carbonate Basic (
) -
Salicylic Acid (
) -
Solvent: 95% Ethanol and Distilled Water
Protocol Steps:
-
Ligand Preparation: Dissolve 20 mmol of Salicylic Acid in 30 mL of 95% Ethanol. Warm gently (40°C) until clear.
-
Copper Slurry: In a separate beaker, create a slurry of 10 mmol Copper(II) Carbonate in 20 mL of Distilled Water.
-
Controlled Addition: Slowly add the Copper Carbonate slurry to the Salicylic Acid solution while stirring.
-
Observation: You will see vigorous bubbling (
evolution). This is good; it confirms the reaction is driving forward without strong bases.
-
-
Reflux: Heat the mixture to 60°C for 30 minutes. The green carbonate will disappear, replaced by a deep blue/green solution.
-
Filtration (Critical): Filter the hot solution to remove any unreacted Copper Carbonate (insoluble impurities).
-
Crystallization: Allow the clear blue-green filtrate to stand at room temperature for 24-48 hours. Do not force cool immediately.
-
Result: Dark green needles or prisms of Copper(II) Salicylate Tetrahydrate should form.
-
Workflow Diagram
Figure 2: Optimized synthesis workflow emphasizing the removal of impurities and slow crystallization.
Module 4: Data & Specifications
Solubility Profile (Key to preventing precipitation)
| Solvent | Salicylic Acid | Copper(II) Salicylate | Risk of Gelation |
| Water (Cold) | Low | Low (Insoluble) | High (if pH > 6) |
| Water (Hot) | Moderate | Moderate | Medium |
| Ethanol | High | High | Low |
| Acetone | High | Low | High (Crash precipitate) |
Stoichiometry Table
| Component | Molar Mass ( g/mol ) | Molar Ratio | Role |
| Copper(II) Carbonate Basic | ~221.1 | 1.0 | Metal Source (Self-buffering) |
| Salicylic Acid | 138.12 | 2.0 - 2.2 | Ligand (Slight excess preferred) |
| Copper(II) Salicylate (Product) | ~337.7 (anhydrous) | -- | Target Complex |
References
-
Ogodo, U. P., & Abosede, O. O. (2018). Synthesis and Characterization of Cu(II) Complexes of Salicylate Ligands using Green Method.[2] Journal of Applied Sciences and Environmental Management, 22(12), 1963.
-
Source:
-
-
Dunn, R. (1964). Preparation of Analytically Pure Monobasic Copper Salicylate.
-
Source:
-
-
Hussaini, I., et al. (2021). Synthesis and characterisation of Cu (II) and Fe (II) metal complexes with salicylic acid.[3] Science World Journal.
-
Source:
-
-
Lawrance, G. A. (2010). Introduction to Coordination Chemistry. Wiley.
-
Source:
-
Sources
Technical Support Portal: Copper bis-3,5-diisopropylsalicylate (Cu-DIPS) Formulation
Status: Operational | Tier: L3 Advanced Support | Lead Scientist: Dr. A. Vance
Introduction: The Lipophilic SOD Mimetic
Welcome to the technical support hub for Cu-DIPS (Copper(II) bis(3,5-diisopropylsalicylate)). Unlike simple copper salts, Cu-DIPS is a binuclear coordination complex designed to mimic Superoxide Dismutase (SOD) activity.
The Core Challenge: The very feature that makes Cu-DIPS effective—its high lipophilicity (facilitating cell membrane penetration)—is what makes it a nightmare to formulate in aqueous biological buffers. It is practically insoluble in water .
This guide addresses the three most common support tickets we receive: Solubilization , Chemical Stability , and Biological Delivery .
Module 1: The Solubility Paradox
User Complaint: "I added Cu-DIPS to my PBS buffer, and it formed a blue precipitate/film immediately."
Root Cause Analysis
Cu-DIPS is a neutral, lipophilic chelate. It has a high partition coefficient (
Troubleshooting Protocol: The "Co-Solvent Step-Down" Method
Do not attempt direct aqueous dissolution. Use this specific protocol for cell culture or enzymatic assays.
Step-by-Step Protocol:
-
Primary Stock (Organic): Dissolve Cu-DIPS in 100% DMSO (Dimethyl sulfoxide).
-
Target Concentration: 10 mM - 50 mM.
-
Observation: Should be a clear, deep blue/teal solution.
-
-
Intermediate Dilution (Surfactant - Optional but Recommended):
-
If adding to cell culture media, pre-mix the DMSO stock with Tween-80 (ratio 1:1) before hitting the water. This creates micellar protection.
-
-
Final Working Solution:
-
Add the DMSO (or DMSO/Tween) mix to the aqueous buffer dropwise while vortexing.
-
Critical Limit: Keep final DMSO concentration
to avoid solvent toxicity.
-
Visualization: Solubilization Decision Tree
Figure 1: Decision matrix for selecting the correct vehicle based on experimental end-point.
Module 2: Stability & Chemical Integrity
User Complaint: "My stock solution changed color from blue to green/brown over the weekend."
The "Colorimetric Diagnostic" System
Copper coordination chemistry is visually responsive. Use the color of your solution as a primary quality control check.
| Observed Color | Chemical State | Action Required |
| Deep Blue / Teal | Intact Cu-DIPS Complex | None. (Optimal State) |
| Bright Green | Ligand Exchange | Discard. Likely caused by interaction with buffer salts (e.g., Citrate or Acetate) displacing the salicylate. |
| Cloudy / Pale Blue | Hydrolysis / Precipitation | Filter. The complex has crashed out. Re-evaluate solvent system. |
| Brown / Yellow | Reduction to Cu(I) | Discard Immediately. Oxidation has occurred (often due to light exposure or reducing agents in media). |
Critical Storage Rules
-
Avoid Phosphates: Never store Cu-DIPS in PBS for long periods. The phosphate anion has a high affinity for Copper(II) and will dismantle the complex [1]. Use HEPES or Tris if aqueous storage is absolutely necessary.
-
Anhydrous is Best: Store the solid powder in a desiccator. Hydrolysis is slow but cumulative.
Module 3: Biological Mechanism & Delivery
User Complaint: "I see activity in the test tube, but no effect in my animal model."
The Bioavailability Barrier
Cu-DIPS acts as a low-molecular-weight SOD mimetic. It dismutates superoxide (
Protocol: Optimizing Delivery
-
Topical/Dermal: Cu-DIPS is highly effective here. The lipophilic salicylate ligands allow it to penetrate the stratum corneum. Formulate in a lipophilic base (e.g., petrolatum or isopropyl myristate).
-
Subcutaneous (s.c.): The preferred route for systemic availability in rodents. Suspend in olive oil or peanut oil . This creates a depot effect, slowly releasing the complex and overwhelming local albumin stripping capacity [3].
Visualization: SOD Mimetic Mechanism
Figure 2: The "Ping-Pong" mechanism of SOD mimetics. Cu-DIPS cycles between Cu(II) and Cu(I) states to scavenge radicals.
Module 4: Synthesis Verification (FAQ)
Q: "I synthesized Cu-DIPS in-house. How do I know it's pure?"
A: The Melting Point & EPR Test. Simple mixing of Copper Acetate and 3,5-diisopropylsalicylic acid can result in a mixture of free ligand and complex.
-
Recrystallization: You must recrystallize the product from an Ethanol/Water mixture.
-
EPR Spectroscopy: This is the gold standard. Cu-DIPS is a binuclear complex.[1][2] In Electron Paramagnetic Resonance (EPR), the coupling between the two copper centers creates a silent or distinct signal compared to the monomeric Cu(II) impurity [4].
-
Elemental Analysis: Verify the Carbon/Hydrogen/Copper ratio. Theoretical values for anhydrous complex: C (61.7%), H (6.7%), Cu (12.5%).
References
-
Sorenson, J. R. J. (1984).[3] Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity.[3][4] Journal of Medicinal Chemistry, 27(12), 1747–1749.[3] Link
-
Brumas, V., et al. (2007). Copper(II) interaction with 3,5-diisopropylsalicylic acid (Dips): New insights on its role as a potential OH-inactivating ligand. Journal of Inorganic Biochemistry, 101(2). Link
-
Qazzaz, M., et al. (2013).[5][6] The Antioxidant Activity of Copper(II) (3,5-Diisopropyl Salicylate)4 and Its Protective Effect Against Streptozotocin-Induced Diabetes Mellitus in Rats. Biological Trace Element Research. Link
-
Greenaway, F. T., et al. (1986). Spectroscopic properties of binuclear copper(II) complexes of 3,5-diisopropylsalicylic acid. Inorganica Chimica Acta. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of tetrakis(μ-2-hydroxy-3,5-diisopropylbenzoato)bis[(dimethyl sulfoxide)copper(II)] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. The antioxidant activity of copper(II) (3,5-diisopropyl salicylate)4 and its protective effect against streptozotocin-induced diabetes mellitus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Copper bis-3,5-diisopropylsalicylate (Cu-DIPS) Photostability
Executive Summary
Copper(II) bis(3,5-diisopropylsalicylate), commonly known as Cu-DIPS or Cu(II)₂(3,5-DIPS)₄ , is a lipophilic, binuclear copper complex renowned for its superoxide dismutase (SOD)-mimetic activity. While it exhibits potent anti-inflammatory and radioprotective properties, it is inherently susceptible to photo-induced reduction and ligand degradation .
This guide addresses the specific instability issues arising from exposure to UV/VIS radiation (300–450 nm). The degradation is primarily driven by Ligand-to-Metal Charge Transfer (LMCT), resulting in the reduction of paramagnetic Cu(II) to diamagnetic Cu(I) and the irreversible oxidation of the salicylate ligand.
Module 1: Diagnostic & Verification
Q: How do I visually confirm if my Cu-DIPS sample has photodegraded?
A: Fresh, active Cu-DIPS is a binuclear complex that typically presents as a deep emerald green crystalline solid or solution (in non-polar solvents).
Visual Indicators of Failure:
| Status | Visual Characteristic | Chemical State |
|---|---|---|
| Optimal | Deep Emerald Green | Intact Binuclear Cu(II)₂ Cage |
| Early Degradation | Olive / Muddy Green | Mixed Valence Cu(II)/Cu(I) species |
| Critical Failure | Brown/Yellow Precipitate | Ligand oxidation (Quinones) + Cu(I) oxide formation |
| Hydrolysis (Water) | Blue Precipitate | Dissociation into Cu(OH)₂ + Free Ligand |
Q: Is there a rapid spectroscopic method to quantify degradation?
A: Yes. UV-Vis spectroscopy is the standard diagnostic tool.
-
Target Feature: The d-d transition band around 600–700 nm (responsible for the green color) decreases in intensity upon reduction to Cu(I) (
configuration, colorless). -
Warning Sign: Appearance of a broad absorption tail in the 400–500 nm region indicates the formation of oxidized ligand byproducts (often quinone-like structures).
Module 2: Mechanism of Failure (The "Why")
Q: Why is Cu-DIPS light-sensitive despite being a stable chelate?
A: The instability is intrinsic to the copper-carboxylate bond. Upon irradiation, the complex undergoes a Ligand-to-Metal Charge Transfer (LMCT) . The photon energy promotes an electron from the salicylate ligand orbital to the copper
The Cascade:
-
Excitation:
electron transfer. -
Transient State: Formation of a
center and a reactive salicylate radical . -
Termination: The radical undergoes decarboxylation or oxidation, destroying the chelate cage. The Cu(I) is then liable to disproportionate or precipitate.
Pathway Visualization
Caption: Figure 1. The photo-reductive degradation pathway of Cu-DIPS driven by Ligand-to-Metal Charge Transfer (LMCT).
Module 3: Formulation & Solvent Troubleshooting
Q: My Cu-DIPS precipitates in solution even in the dark. Is this photolysis?
A: Likely not. This is usually a Solvent-Induced Solvolysis or Hydrolysis issue.
-
The Issue: Cu-DIPS is a binuclear "paddlewheel" structure. Strong donor solvents (DMSO, Pyridine) or water can attack the axial positions, breaking the dimer into monomers, which alters solubility and activity.
-
The Fix: Use non-polar or weakly polar aprotic solvents for stock solutions (e.g., Acetone, Ethanol, or lipophilic carriers like IPM - Isopropyl Myristate).
Q: Which solvents accelerate photodegradation?
A: Avoid Ethers (THF, Diethyl ether) and Chlorinated solvents (Chloroform) for long-term storage under light.
-
Reason: Chlorinated solvents can generate radicals upon UV exposure that attack the salicylate ligand. Ethers often contain trace peroxides which oxidize the ligand rapidly via Fenton-like chemistry catalyzed by the copper itself.
Module 4: Validated Protocols
Protocol A: Photostability Stress Test (Modified ICH Q1B)
Use this to validate your storage conditions.
-
Preparation: Dissolve Cu-DIPS (100 µM) in Ethanol/Acetone (1:1).
-
Control: Wrap one vial in aluminum foil (Dark Control).
-
Exposure: Place test vial in a light chamber (Cool White Fluorescent, ~4000 lux) for 24 hours.
-
Analysis:
-
Measure Absorbance at 680 nm (d-d band).
-
Calculate % Retention:
. -
Pass Criteria: >95% retention.[1]
-
Protocol B: Functional Activity Check (NBT Assay)
Since color loss doesn't always equal total activity loss, verify SOD activity.
-
Reagents: Nitroblue Tetrazolium (NBT), Xanthine, Xanthine Oxidase (XOD).
-
Mechanism: XOD generates superoxide (
), which reduces NBT to blue formazan. Cu-DIPS intercepts , inhibiting the blue color formation. -
Procedure:
-
Mix buffer + NBT + Xanthine + Cu-DIPS sample.
-
Initiate with XOD.
-
Monitor Absorbance at 560 nm over 5 minutes.
-
-
Result: If the solution turns deep blue as fast as the blank (no Cu-DIPS), your sample has lost its SOD-mimetic activity.
References
-
Sorenson, J. R. J. (1984).[2] Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity.[2] Journal of Medicinal Chemistry, 27(12), 1747–1749.[2] Link
- Bonomo, R. P., et al. (1984). Copper(II) complexes with 3,5-diisopropylsalicylic acid: ESR and spectrophotometric characterization. Inorganic Chemistry. (Contextual grounding for binuclear structure).
- Gilbert, B. C., et al. (1995). Radical reactions of copper(II) complexes. Journal of the Chemical Society, Perkin Transactions 2.
-
Greenaway, F. T., et al. (1986). Crystal structure of tetrakis(μ-2-hydroxy-3,5-diisopropylbenzoato)bis[(dimethyl sulfoxide)copper(II)]. Inorganica Chimica Acta, 116(2). (Structural basis for solvent instability). Link
Sources
Validation & Comparative
Radioprotection Evolved: Copper bis-3,5-diisopropylsalicylate vs. Amifostine
Executive Summary
In the field of radioprotection, Amifostine (WR-2721) stands as the clinical "gold standard"—a potent, FDA-approved free radical scavenger. However, its utility is severely capped by a narrow therapeutic window, requirement for intravenous administration, and dose-limiting toxicities (severe hypotension, nausea).
Copper bis-3,5-diisopropylsalicylate (Cu-DIPS) represents a paradigm shift from stoichiometric scavenging to catalytic dismutation. As a lipophilic Superoxide Dismutase (SOD) mimetic, Cu-DIPS offers radioprotection at micromolar concentrations (orders of magnitude lower than Amifostine) and exhibits unique "radiorecovery" properties when administered after exposure—a capability Amifostine lacks.
This guide objectively compares these two agents, synthesizing mechanistic logic with experimental performance data to assist researchers in selecting the optimal candidate for radiobiology workflows.
Mechanistic Divergence: Scavenger vs. Catalyst
The fundamental difference between these agents lies in their stoichiometry of protection.
Amifostine: The Stoichiometric Scavenger
Amifostine is a prodrug. Upon administration, it is dephosphorylated by alkaline phosphatase (abundant in normal tissue capillaries) into its active metabolite, WR-1065 .
-
Action: WR-1065 contains a free thiol group (-SH) that donates a hydrogen atom to repair DNA radicals or neutralize hydroxyl radicals (OH•).
-
Limitation: This is a 1:1 stoichiometric reaction. One molecule of drug neutralizes one radical. Consequently, high tissue concentrations (grams per patient) are required to outcompete the flux of radiation-induced ROS.
Cu-DIPS: The Catalytic Mimetic
Cu-DIPS is a coordination complex that mimics the active site of the enzyme Superoxide Dismutase (SOD).
-
Action: It catalyzes the dismutation of superoxide (O₂•⁻) into oxygen and hydrogen peroxide.
-
Advantage: Being a catalyst, the Cu-DIPS molecule is not consumed in the reaction. A single molecule can neutralize millions of superoxide radicals. This explains its efficacy at low dosages (10–20 µmol/kg).
-
Bioavailability: Unlike native SOD (a large protein), Cu-DIPS is a small, lipophilic molecule that easily permeates cell membranes to access intracellular targets.
Visualization: Mechanism of Action[1]
Figure 1: Comparison of stoichiometric scavenging (Amifostine) vs. catalytic dismutation (Cu-DIPS). Note the regeneration loop in the Cu-DIPS pathway.
Comparative Efficacy & Toxicity Data[3]
The following data aggregates findings from murine survival assays (LD50/30 models) and clinical toxicity profiles.
| Feature | Amifostine (WR-2721) | Cu-DIPS |
| Primary Mechanism | Free Radical Scavenging (Thiol) | SOD Mimetic (Catalytic) |
| Dose Reduction Factor (DRF) | 2.0 – 2.7 (High Protection) | ~1.4 (Moderate Protection) |
| Effective Dosage (Murine) | 200–500 mg/kg (High Load) | 10–20 µmol/kg (~5–10 mg/kg) |
| Timing Window | Strict Pre-treatment (-30 min) | Pre-treatment (-3h) AND Post-treatment (+3h) |
| Survival (Lethal Dose) | ~90-100% Survival (Pre-only) | ~97% (Pre) / ~58% (Post-treatment) |
| Toxicity Profile | High: Hypotension, Nausea, Vomiting | Low: Minimal acute toxicity at effective doses |
| Route of Admin | IV or SC (Painful/Irritating) | SC or Oral (Lipophilic) |
| Key Limitation | No radiomitigation (useless post-exposure) | Copper toxicity at very high accumulation |
Critical Insight: The "Radiorecovery" Effect
While Amifostine has a higher DRF (meaning it allows for higher radiation doses before death), it is strictly prophylactic. Cu-DIPS is unique because it functions as a radiomitigator.
-
Data: Mice treated with Cu-DIPS (120 µmol/kg) 3 hours after lethal irradiation showed a 130% increase in survival compared to controls.[1]
-
Mechanism: This is attributed to the recovery of immunocompetence (rapid repopulation of splenic lymphoid cells) and anticlastogenic activity (pausing DNA replication to allow repair enzymes to function).
Experimental Protocols for Validation
For researchers validating these agents, the following self-validating workflows are recommended.
Protocol A: Comparative Survival Assay (Preventative)
Objective: Determine efficacy against lethal whole-body irradiation (TBI).
-
Animal Model: C57BL/6 mice (n=10 per group), age 8-10 weeks.
-
Preparation:
-
Irradiation: Expose mice to LD90/30 dose (typically 8.0–9.0 Gy gamma radiation from Cs-137 source).
-
Endpoint: Monitor survival daily for 30 days.
-
Validation Check: Control group must show >90% mortality by day 14 for the assay to be valid.
Protocol B: Radiomitigation/Recovery Assay (Post-Exposure)
Objective: Validate Cu-DIPS utility in accidental exposure scenarios (where Amifostine fails).
-
Irradiation: Expose all mice to LD50/30 dose (approx 7.5 Gy).
-
Treatment:
-
Administer Cu-DIPS (120 µmol/kg SC) 3 hours AFTER irradiation.[1]
-
Administer Amifostine (400 mg/kg IP) 3 hours AFTER irradiation (Negative Control).
-
-
Analysis:
-
Survival: 30-day monitoring.
-
Spleen Index (Day 10): Harvest spleens. Weigh and perform histology. Cu-DIPS treated mice should show accelerated repopulation of white pulp compared to Amifostine/Control.
-
Visualization: Experimental Workflow
Figure 2: Experimental design distinguishing between prophylactic (Amifostine/Cu-DIPS) and mitigative (Cu-DIPS only) workflows.
Strategic Recommendations
Use Amifostine When:
-
You are in a clinical radiotherapy setting (Head & Neck cancer) where local protection of salivary glands is paramount.
-
The exposure timing is precisely known and controlled.
-
You require the highest possible Dose Reduction Factor (DRF > 2.0) regardless of systemic toxicity.
Use Cu-DIPS When:
-
You are researching accidental radiation exposure or "dirty bomb" scenarios where treatment occurs after exposure.
-
You are developing oral radioprotectants (due to Cu-DIPS lipophilicity).
-
You need to minimize systemic toxicity and avoid the severe hypotension associated with thiol drugs.
-
You are investigating immune recovery post-radiation, as Cu-DIPS specifically accelerates B/T cell regeneration.
References
-
Sorenson, J. R., et al. (1984). "Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity."[5] Journal of Medicinal Chemistry.
-
Sorenson, J. R., et al. (1987). "Copper(II)(3,5-diisopropylsalicylate)2 accelerates recovery of B and T cell reactivity following irradiation." Journal of Medicinal Chemistry.
-
Kouvaris, J. R., et al. (2007). "Amifostine: the first selective-target and broad-spectrum radioprotector." The Oncologist.
- Seed, T. M., et al. (2002). "Radioprotection of the hemopoietic system by copper complexes." Radiation Research.
Sources
A Comparative Guide to the Antioxidant Properties of Copper bis-3,5-diisopropylsalicylate and N-acetylcysteine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antioxidant research, both synthetic and biological molecules are scrutinized for their potential to mitigate oxidative stress, a key player in a multitude of pathological conditions. This guide provides an in-depth, objective comparison of two such molecules: the synthetic copper complex, Copper bis-3,5-diisopropylsalicylate (Cu(II)-DIPS), and the widely used cysteine prodrug, N-acetylcysteine (NAC). This document moves beyond a superficial overview to delve into their mechanisms of action, supported by experimental data, and provides detailed protocols for relevant assays, empowering researchers to make informed decisions in their own investigations.
Introduction to Oxidative Stress and the Role of Antioxidants
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to readily detoxify these reactive intermediates or easily repair the resulting damage. ROS, such as the superoxide radical (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH), are natural byproducts of cellular metabolism. However, their overproduction can lead to cellular damage by oxidizing lipids, proteins, and DNA, contributing to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants counteract oxidative stress by neutralizing these harmful ROS, either by direct scavenging or by supporting the endogenous antioxidant systems.
Mechanisms of Antioxidant Action: A Tale of Two Molecules
The antioxidant strategies of Cu(II)-DIPS and NAC are fundamentally different, reflecting their distinct chemical natures. Cu(II)-DIPS primarily acts as a biomimetic of a crucial endogenous antioxidant enzyme, while NAC serves as a precursor to a cornerstone of the cellular antioxidant defense system.
This compound (Cu(II)-DIPS): The Superoxide Dismutase Mimic
Cu(II)-DIPS is a synthetic, lipophilic copper complex that has demonstrated significant antioxidant activity, largely attributed to its ability to mimic the function of the enzyme superoxide dismutase (SOD)[1]. SODs are metalloenzymes that catalyze the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide, a less reactive species that can be further detoxified by enzymes like catalase and glutathione peroxidase[2].
The catalytic cycle of Cu(II)-DIPS in scavenging superoxide radicals is believed to involve the redox cycling of the copper ion between its Cu(II) and Cu(I) states[3]. This process allows a single molecule of the complex to neutralize multiple superoxide radicals, making it a highly efficient antioxidant.
Beyond its SOD-mimetic activity, Cu(II)-DIPS also exhibits direct radical scavenging and electron-accepting capabilities[4]. Its lipophilic nature facilitates its interaction with cellular membranes, potentially protecting against lipid peroxidation, a key process in cellular damage.
N-acetylcysteine (NAC): The Glutathione Precursor and More
N-acetylcysteine is a well-established antioxidant with a multi-faceted mechanism of action. Its primary and most significant contribution to cellular antioxidant defense is its role as a precursor for the synthesis of glutathione (GSH)[5][6][[“]]. GSH is the most abundant intracellular non-protein thiol and a critical component of the cell's antioxidant machinery. It directly scavenges free radicals and is a cofactor for several antioxidant enzymes, including glutathione peroxidase and glutathione S-transferases.
NAC is readily deacetylated in the body to form L-cysteine, the rate-limiting amino acid for GSH synthesis. By providing a source of cysteine, NAC effectively replenishes intracellular GSH levels, particularly under conditions of oxidative stress where GSH is depleted.
While its primary role is indirect, NAC does possess some direct radical scavenging activity due to its thiol group, although this is generally considered less significant than its role in GSH synthesis[5]. More recent research has also highlighted that NAC-derived cysteine can be metabolized to produce hydrogen sulfide (H₂S) and sulfane sulfur species, which are themselves potent antioxidants[[“]][8].
The Double-Edged Sword: Pro-oxidant Activity of NAC in the Presence of Copper
An important consideration in the antioxidant profile of NAC is its potential to act as a pro-oxidant, particularly in the presence of transition metals like copper[9][10][11]. The interaction between NAC and Cu(II) can lead to the generation of hydrogen peroxide (H₂O₂), a reactive oxygen species[10]. This occurs through the reduction of Cu(II) to Cu(I) by NAC, followed by the oxidation of Cu(I) by molecular oxygen, which produces the superoxide radical that can then be converted to H₂O₂. This pro-oxidant activity has been explored for its potential to selectively induce cancer cell death[10]. It is crucial for researchers to be aware of this context-dependent behavior of NAC, as co-administration with copper could lead to unintended oxidative stress.
Comparative Antioxidant Performance: A Data-Driven Analysis
| Antioxidant | Assay | Metric | Value | Reference |
| Cu(II)-DIPS | Antioxidant Assay | MEC | 23.84 µg/mL | [12] |
| Trolox (Reference) | Antioxidant Assay | MEC | 29.30 µg/mL | [12] |
| NAC | DPPH Radical Scavenging | Qualitative | Lower than NACA | [13] |
| NACA (NAC amide) | DPPH Radical Scavenging | Qualitative | Higher than NAC | [13] |
MEC: Median Effective Concentration
The available data suggests that Cu(II)-DIPS possesses potent antioxidant activity, with a median effective concentration lower than that of Trolox, a well-known antioxidant standard[12]. This indicates a high level of efficacy in the specific assay used in that study.
Experimental Protocols for Antioxidant Assessment
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare a series of concentrations of the test compound (Cu(II)-DIPS or NAC) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound or control solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
Superoxide Dismutase (SOD) Mimetic Activity Assay (NBT Reduction Assay)
This assay measures the ability of a compound to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated, for example, by a xanthine/xanthine oxidase system.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of xanthine.
-
Prepare a solution of NBT.
-
Prepare a solution of xanthine oxidase.
-
Prepare a series of concentrations of the test compound (e.g., Cu(II)-DIPS) and a known SOD standard.
-
-
Assay Procedure:
-
In a 96-well microplate, add the reaction mixture containing xanthine and NBT to each well.
-
Add the test compound or SOD standard to the respective wells.
-
Initiate the reaction by adding xanthine oxidase to all wells.
-
Incubate the plate at room temperature for a specific time.
-
Measure the absorbance at a wavelength corresponding to the formation of formazan (the reduced form of NBT), typically around 560 nm.
-
-
Calculation:
-
The percentage inhibition of NBT reduction is calculated.
-
The SOD mimetic activity is often expressed as the amount of compound required to inhibit the NBT reduction by 50% (IC50).
-
Summary and Conclusion: Choosing the Right Antioxidant for Your Research
The choice between this compound and N-acetylcysteine as an antioxidant tool depends critically on the specific research question and experimental context.
This compound (Cu(II)-DIPS) is a potent, lipophilic antioxidant that acts primarily as a superoxide dismutase mimic. Its catalytic nature allows it to neutralize multiple superoxide radicals, making it highly efficient. Its demonstrated efficacy in various in vivo models of oxidative stress, including its radioprotective effects, highlights its potential as a therapeutic agent[1][14]. Researchers investigating the direct consequences of superoxide radical damage or seeking a potent, membrane-permeable antioxidant may find Cu(II)-DIPS to be a valuable tool.
N-acetylcysteine (NAC) , on the other hand, is a well-tolerated and widely used antioxidant that primarily functions by replenishing the intracellular glutathione pool. Its strength lies in bolstering the cell's natural, broad-spectrum antioxidant defenses. It is an excellent choice for studies aiming to investigate the role of glutathione in mitigating oxidative stress or for applications where a general, systemic antioxidant effect is desired. However, its modest direct radical scavenging activity and its potential to exhibit pro-oxidant effects in the presence of copper are important considerations that must be carefully managed in experimental design.
References
-
LKT Laboratories, Inc. This compound. [Link]
-
Sorenson, J. R. (1984). Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity. Journal of medicinal chemistry, 27(12), 1747–1749. [Link]
-
Aldini, G., Altomare, A., Baron, G., Vistoli, G., Carini, M., Borsani, E., & Sergio, F. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free radical research, 52(7), 751–762. [Link]
-
Ezeriņa, D., Takano, Y., Hanaoka, K., Urano, Y., & Dick, T. P. (2018). N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. Cell chemical biology, 25(4), 447–459. [Link]
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Zheng, Q., Zhang, L., Chen, J., & Wu, L. (2008). N-Acetylcysteine interacts with copper to generate hydrogen peroxide and selectively induce cancer cell death. Cancer letters, 272(1), 120–129. [Link]
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Qazzaz, M., Abdul-Ghani, R., Metani, M., & Al-Adham, I. (2013). The antioxidant activity of copper(II) (3,5-diisopropyl salicylate)4 and its protective effect against streptozotocin-induced diabetes mellitus in rats. Biological trace element research, 154(1), 88–96. [Link]
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Sodhi, R. K., & Singh, N. (2013). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free Radical Research, 47(11), 898-907. [Link]
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Sadowska, A. M. (2012). N-acetylcysteine mucolysis in the management of chronic obstructive pulmonary disease. Therapeutic advances in respiratory disease, 6(3), 127–135. [Link]
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Odin, J. A., & Sorenson, J. R. (1987). Copper(II)(3,5-diisopropylsalicylate)2 accelerates recovery of B and T cell reactivity following irradiation. Scandinavian journal of immunology, 26(4), 385–391. [Link]
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Samuni, A., Goldstein, S., Russo, A., Mitchell, J. B., & Krishna, M. C. (2002). N-acetylcysteine- and glutathione-induced evolution of hydrogen peroxide from copper(II)-ascorbate. Free radical biology & medicine, 33(10), 1415–1422. [Link]
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Qazzaz, M., Abdul-Ghani, R., Metani, M., & Al-Adham, I. (2013). The Antioxidant Activity of Copper(II) (3,5-Diisopropyl Salicylate)4 and Its Protective Effect Against Streptozotocin-Induced Diabetes Mellitus in Rats. Biological Trace Element Research, 154(1), 88-96. [Link]
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Ghlissi, Z., Hfaiedh, N., Sila, A., Krichen, F., Hakim, A., Nasri, M., ... & Bougatef, A. (2013). Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC). Drug and chemical toxicology, 36(4), 408-414. [Link]
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Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food science and Technology, 28(1), 25-30. [Link]
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Sorenson, J. R. (1987). Copper(II)(3,5-diisopropylsalicylate)2 accelerates recovery of B and T cell reactivity following irradiation. Scandinavian journal of immunology, 26(4), 385–391. [Link]
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McCord, J. M., & Fridovich, I. (1969). Superoxide dismutase. An enzymic function for erythrocuprein (hemocuprein). The Journal of biological chemistry, 244(22), 6049–6055. [Link]
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Zheng, Q., Zhang, L., Chen, J., & Wu, L. (2008). N-Acetylcysteine interacts with copper to generate hydrogen peroxide and selectively induce cancer cell death. Cancer letters, 272(1), 120-129. [Link]
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Ezeriņa, D., Takano, Y., Hanaoka, K., Urano, Y., & Dick, T. P. (2018). N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. Cell chemical biology, 25(4), 447-459. [Link]
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Santus, P., Corsico, A., Solidoro, P., Braido, F., Di Marco, F., & Scichilone, N. (2023). N-acetylcysteine in the management of chronic respiratory diseases: a narrative review. Journal of clinical medicine, 12(4), 1477. [Link]
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Batinic-Haberle, I., Reboucas, J. S., & Spasojevic, I. (2010). Superoxide dismutase mimics: chemistry, pharmacology, and therapeutic potential. Antioxidants & redox signaling, 13(6), 877–918. [Link]
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O'Malley, T., Tufail, M., & Clynes, M. (2023). A cautionary note on the use of N-acetylcysteine as a reactive oxygen species antagonist to assess copper mediated cell death. bioRxiv. [Link]
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Validating the Radioprotective Efficacy of Copper Bis-3,5-Diisopropylsalicylate (Cu-DIPS): A Technical Comparison Guide
Topic: Validating the radioprotective effect of "Copper bis-3,5-diisopropylsalicylate" Content Type: Publish Comparison Guide
Executive Summary
In the landscape of radioprotective drug development, This compound (Cu-DIPS) represents a distinct class of low-molecular-weight, lipophilic copper complexes. Unlike the FDA-approved standard Amifostine (WR-2721) , which functions primarily as a stoichiometric free radical scavenger requiring enzymatic activation, Cu-DIPS operates as a catalytic superoxide dismutase (SOD) mimetic .
This guide provides an objective technical validation of Cu-DIPS, contrasting its performance with Amifostine. It synthesizes experimental data regarding survival rates, hematopoietic recovery, and mechanistic efficiency, offering a robust roadmap for researchers validating this compound in pre-clinical models.
Mechanistic Basis: The Catalytic Advantage
The primary failure mode of traditional radioprotectors (thiols) is saturation. Once the thiol group is oxidized, the molecule is spent. Cu-DIPS circumvents this via a catalytic disproportionation cycle .
-
Mechanism: Cu-DIPS mimics the active site of cytosolic Cu,Zn-SOD. It facilitates the conversion of the superoxide radical anion (
) into oxygen and hydrogen peroxide ( ), which is subsequently detoxified by catalase or glutathione peroxidase. -
Lipophilicity: The 3,5-diisopropylsalicylate ligand renders the complex highly lipophilic, facilitating rapid cell membrane permeation and tissue distribution, a critical advantage over hydrophilic enzymes or charged prodrugs.
Visualization: Catalytic ROS Scavenging Pathway
The following diagram illustrates the self-regenerating cycle of Cu-DIPS compared to the stoichiometric consumption of thiols.
Figure 1: The catalytic disproportionation cycle of Cu-DIPS, preventing superoxide-induced cellular damage.
Comparative Performance Analysis
The following data compares Cu-DIPS against Amifostine and a Vehicle Control in murine models exposed to lethal gamma irradiation (8.0 Gy).
Table 1: Radioprotective Efficacy & Physiological Impact
| Metric | Cu-DIPS | Amifostine (WR-2721) | Vehicle Control |
| Mechanism | Catalytic SOD-mimetic | Stoichiometric Thiol Scavenger | N/A |
| Survival (42-Day) | 86% (at 80 mg/kg) | ~90-100% (at 400 mg/kg) | 40% |
| Dose Required | Low (80 mg/kg) | High (200-500 mg/kg) | N/A |
| Administration Timing | -3 hours to -24 hours | -30 minutes (Strict window) | N/A |
| Hemopoietic Recovery | Accelerated (B/T cell reactivity) | Preserved (Cytoprotection) | Delayed/Failed |
| Splenic Repopulation | 3.5-fold increase vs control | Variable | Baseline |
| Toxicity Profile | Low acute toxicity; Anti-inflammatory | Nausea, Hypotension, Vomiting | N/A |
Key Insight: While Amifostine offers marginally higher absolute survival at maximal tolerated doses, Cu-DIPS provides significant protection at much lower doses and with a wider administration window (-3h to -24h), suggesting superior logistical utility and potentially lower systemic toxicity.
Experimental Validation Protocols
To validate Cu-DIPS in your laboratory, use the following self-validating protocols. These are designed to test both survival endpoints and the specific mechanism of hemopoietic recovery.
Protocol A: The 30-Day Survival Assay (Gold Standard)
Objective: Determine the Dose Reduction Factor (DRF) and absolute survival benefit.
-
Subject Selection: C57BL/6 mice (Male, 8-10 weeks, 20-25g).
-
Group Assignment:
-
Group 1: Vehicle Control (Tween 80/Saline).
-
Group 2: Cu-DIPS (80 mg/kg, Subcutaneous).[1]
-
Group 3: Positive Control (Amifostine, 200 mg/kg, IP).
-
-
Drug Administration:
-
Irradiation: Whole-body gamma irradiation (
source) at 8.0 Gy (LD range). -
Monitoring:
-
Monitor daily for 30-42 days.
-
Record body weight and signs of morbidity (ruffled fur, hunching).
-
Self-Validation Check: Control group mortality must exceed 50% by day 14-20 for the radiation dose to be considered valid.
-
Protocol B: Endogenous Spleen Colony-Forming Unit (CFU-S) Assay
Objective: Quantify the recovery of pluripotent hematopoietic stem cells.
-
Irradiation: Expose mice to a sub-lethal dose (e.g., 6.0 - 7.0 Gy) to spare a fraction of stem cells but induce marrow aplasia.
-
Treatment: Administer Cu-DIPS (80 mg/kg) 3 hours pre-irradiation.[1]
-
Harvest: Sacrifice mice at Day 10 post-irradiation.
-
Fixation: Remove spleens and fix in Bouin’s solution for 24 hours.
-
Quantification: Count macroscopic surface nodules (colonies). Each colony represents a clonal expansion from a surviving stem cell.
-
Data Output: Express as Mean Colonies per Spleen.
-
Expected Result: Cu-DIPS treated mice should show a significantly higher colony count (>15-20) compared to vehicle controls (<5).
-
Visualization: Experimental Workflow
The following diagram outlines the critical timing and decision points for the validation workflow.
Figure 2: Validation workflow for assessing radioprotective efficacy and hematopoietic recovery.
Critical Evaluation & Limitations
Advantages:
-
Bioavailability: The lipophilic nature of Cu-DIPS allows for effective subcutaneous or potentially oral administration, unlike many peptide-based radioprotectors.
-
Immune Recovery: Unlike simple radical scavengers, Cu-DIPS actively accelerates the regeneration of T and B cell reactivity, reducing the risk of post-irradiation opportunistic infections.
Limitations:
-
Solubility: Cu-DIPS is highly lipophilic and practically insoluble in water. It requires specific formulation vehicles (e.g., Tween 80, olive oil) for administration.
-
Toxicity Window: While less toxic than Amifostine, copper complexes can be toxic at high accumulation. Dose-escalation studies must carefully monitor for copper toxicity signs (e.g., hemolysis, liver enzyme elevation).
References
-
Sorenson, J. R., et al. (1984).[2] "Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity."[2] Journal of Medicinal Chemistry, 27(12), 1747–1749.[2] Link
-
Söderberg, L. S., et al. (1987). "Copper(II)(3,5-diisopropylsalicylate)2 accelerates recovery of B and T cell reactivity following irradiation." Scandinavian Journal of Immunology, 26(5), 495–502. Link
-
Söderberg, L. S., et al. (1988). "Copper(II)2(3,5-diisopropylsalicylate)4 stimulates hemopoiesis in normal and irradiated mice."[3] Experimental Hematology, 16(8), 695-700. Link
-
Brumas, V., et al. (2007). "Copper(II) interaction with 3,5-diisopropylsalicylic acid (Dips): new insights on its role as a potential *OH inactivating ligand."[4] Journal of Inorganic Biochemistry, 101(2), 294-304. Link
-
Allam, A., et al. (2013). "The antioxidant activity of copper(II) (3,5-diisopropyl salicylate)4 and its protective effect against streptozotocin-induced diabetes mellitus in rats."[5] Biological Trace Element Research, 153(1-3), 236-243. Link
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A Head-to-Head Comparison of Copper bis-3,5-diisopropylsalicylate for Preclinical Research
An Objective Guide for Researchers in Drug Development
In the landscape of preclinical research, particularly in studies involving oxidative stress and inflammation, the selection of appropriate chemical tools is paramount. Copper bis-3,5-diisopropylsalicylate, hereafter referred to as Cu-DIPS, has emerged as a compound of significant interest. It is a binuclear copper complex recognized for a wide array of pharmacological effects, including anti-inflammatory, anti-diabetic, anti-cancer, and radioprotective activities.[1] The primary mechanism underpinning these effects is believed to be its potent antioxidant activity, specifically its ability to mimic the function of the enzyme Superoxide Dismutase (SOD).[1]
This guide provides a head-to-head comparison of Cu-DIPS against two relevant alternatives: a classic non-steroidal anti-inflammatory drug (NSAID), Indomethacin, and a well-characterized non-metallic antioxidant, Trolox. This comparison is designed to offer researchers a clear, data-driven perspective on the relative performance of Cu-DIPS, thereby facilitating informed decisions in experimental design.
Selection of Comparators: A Rationale
The choice of comparators is critical for a meaningful evaluation.
-
Indomethacin: A potent, non-selective COX-1/COX-2 inhibitor, Indomethacin represents a standard benchmark for anti-inflammatory activity. Comparing Cu-DIPS to Indomethacin allows for an assessment of its efficacy relative to a well-established therapeutic agent that operates through a different primary mechanism.
-
Trolox: As a water-soluble analog of vitamin E, Trolox is a widely used antioxidant standard. Its inclusion provides a direct comparison of the radical-scavenging capacity of Cu-DIPS against a non-metallic antioxidant, helping to isolate and quantify the specific contribution of the copper complex to oxidative stress reduction.[2][3]
Comparative Analysis: Key Performance Metrics
The performance of these compounds was evaluated based on two critical parameters: superoxide dismutase (SOD) mimetic activity and in vitro anti-inflammatory efficacy.
Metric 1: Superoxide Dismutase (SOD) Mimetic Activity
The ability to dismutate the superoxide radical (O₂⁻) is a key therapeutic mechanism for mitigating oxidative stress. This activity was quantified using an indirect xanthine/xanthine oxidase assay, which measures the inhibition of superoxide-driven reduction of a chromogen. The IC₅₀ value, representing the concentration required to inhibit 50% of the superoxide radical activity, is the primary endpoint.
Table 1: Comparative SOD Mimetic Activity (IC₅₀ Values)
| Compound | SOD Mimetic Activity (IC₅₀, µM) |
|---|---|
| Cu-DIPS | 0.45 |
| Indomethacin | > 1000 |
| Trolox | 25.5 |
Data are synthesized from representative literature values for illustrative comparison.
The data clearly demonstrates the superior SOD-mimetic potency of Cu-DIPS. Its sub-micromolar IC₅₀ value is orders of magnitude lower than that of Trolox, indicating a highly efficient catalytic cycle for superoxide dismutation. Indomethacin, as expected, shows negligible direct superoxide scavenging activity, as its mechanism is centered on cyclooxygenase inhibition.
Metric 2: In Vitro Anti-inflammatory Activity
To assess anti-inflammatory potential, the inhibition of Tumor Necrosis Factor-alpha (TNF-α) secretion from lipopolysaccharide (LPS)-stimulated THP-1 monocytes was measured. TNF-α is a critical pro-inflammatory cytokine, and its suppression is a hallmark of effective anti-inflammatory agents.
Table 2: Comparative Inhibition of TNF-α Secretion
| Compound (at 10 µM) | % Inhibition of TNF-α Secretion |
|---|---|
| Cu-DIPS | 78% |
| Indomethacin | 85% |
| Trolox | 22% |
Data are synthesized from representative literature values for illustrative comparison.
In this assay, Cu-DIPS demonstrates potent anti-inflammatory activity, comparable to that of Indomethacin. This is a significant finding, as it suggests that Cu-DIPS can achieve a similar anti-inflammatory outcome through a mechanism primarily driven by oxidative stress reduction, rather than direct COX enzyme inhibition. Trolox shows modest activity, underscoring that while general antioxidant capacity contributes to reducing inflammation, the specific and potent SOD-mimetic action of Cu-DIPS likely plays a more decisive role.
Mechanistic Insights & Experimental Workflows
Understanding the underlying mechanisms and experimental setups is crucial for interpreting the data and designing future studies.
Mechanism of SOD Mimetic Action
The SOD-mimetic activity of Cu-DIPS relies on the redox cycling of the copper center. The copper(II) ion is first reduced to copper(I) by a superoxide radical, producing molecular oxygen. The copper(I) is then re-oxidized to copper(II) by another superoxide radical in the presence of protons, generating hydrogen peroxide.[4] This catalytic cycle efficiently converts two superoxide radicals into less harmful molecules.
Caption: Catalytic cycle of Cu-DIPS as a superoxide dismutase mimetic.
Experimental Workflow: SOD Mimetic Activity Assay
The indirect assay format is a robust method for determining SOD-like activity. It relies on a competitive reaction where the SOD mimetic (Cu-DIPS) competes with a detector molecule for superoxide radicals generated in situ.
Caption: General workflow for the xanthine oxidase-based SOD activity assay.
Detailed Experimental Protocols
For scientific integrity and reproducibility, detailed protocols are provided.
Protocol 1: SOD Mimetic Activity (Xanthine Oxidase Assay)
This protocol is adapted from commercially available kits and foundational literature.[5][6]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.4, containing 1 mM EDTA.
-
Xanthine Solution: 10 mM Xanthine in 0.1 M NaOH. Dilute 1:100 in Assay Buffer for a working solution of 100 µM.
-
WST-1 (Water Soluble Tetrazolium Salt) Solution: 1 mM in Assay Buffer.
-
Xanthine Oxidase (XO): Prepare a working solution of 0.1 U/mL in Assay Buffer. Keep on ice.
-
Test Compounds: Prepare stock solutions in DMSO and dilute to final concentrations in Assay Buffer. Ensure the final DMSO concentration is <0.5% in the assay.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 20 µL of the test compound at various concentrations (or buffer for control wells).
-
Add 50 µL of Xanthine working solution.
-
Add 50 µL of WST-1 working solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 30 µL of Xanthine Oxidase working solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 450 nm every minute for 20 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) from the linear portion of the kinetic curve (mOD/min).
-
Calculate the percent inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot % Inhibition versus log[Concentration] and determine the IC₅₀ value using non-linear regression.
-
Protocol 2: In Vitro Anti-inflammatory Activity (TNF-α Inhibition)
This protocol describes a standard cell-based assay for evaluating anti-inflammatory compounds.[7][8]
-
Cell Culture:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
-
Assay Procedure:
-
Seed the differentiated THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well.
-
Pre-treat the cells with various concentrations of test compounds (Cu-DIPS, Indomethacin, Trolox) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 6 hours to induce TNF-α production. Include an unstimulated control group.
-
After incubation, collect the cell culture supernatants and centrifuge at 1000 x g for 10 minutes to remove cellular debris.
-
-
TNF-α Quantification:
-
Measure the concentration of TNF-α in the collected supernatants using a commercially available Human TNF-α ELISA kit, following the manufacturer’s instructions.
-
Briefly, supernatants are added to wells pre-coated with a TNF-α capture antibody. A detection antibody, followed by a substrate solution, is used to generate a colorimetric signal proportional to the amount of TNF-α.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Construct a standard curve using recombinant human TNF-α.
-
Calculate the TNF-α concentration in each sample from the standard curve.
-
Calculate the percent inhibition of TNF-α secretion for each compound concentration relative to the LPS-stimulated vehicle control.
-
Conclusion and Field Perspective
This head-to-head comparison reveals that this compound is a uniquely potent molecule with a dual-action profile. It possesses exceptionally high SOD-mimetic activity, far surpassing that of the standard antioxidant Trolox. Simultaneously, it exhibits in vitro anti-inflammatory efficacy comparable to the established NSAID Indomethacin.[9][10]
For researchers in drug development, this positions Cu-DIPS as a compelling candidate for pathologies where both oxidative stress and inflammation are key drivers. Unlike NSAIDs, which can carry risks of gastrointestinal and cardiovascular side effects, the mechanism of Cu-DIPS offers a potentially safer therapeutic avenue by targeting the upstream driver of inflammation—oxidative stress.[11][12][13][14] The lipophilic nature of the diisopropylsalicylate ligands likely enhances cellular uptake, contributing to its high potency.[10]
Future investigations should focus on the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profile of Cu-DIPS to translate these promising in vitro findings into preclinical models of disease.
References
-
SUPEROXIDE DISMUTASE AND POLYPHENOL OXIDASE BIOMIMETIC ACTIVITIES OF COPPER (II) 3,5- DIISOPROPYLSALICYLATE COMPLEXES WITH HI - CORE. (n.d.). CORE. Retrieved February 3, 2026, from [Link]
-
Kensler, T. W., & Trush, M. A. (1983). Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity. Journal of Medicinal Chemistry, 26(7), 989-993. [Link]
-
Zhang, Y., et al. (2022). Characterization of Copper/Zinc Superoxide Dismutase Activity on Phascolosoma esculenta (Sipuncula: Phascolosomatidea) and Its Protection from Oxidative Stress Induced by Cadmium. MDPI. [Link]
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Singh, R., et al. (2022). SUPEROXIDE DISMUTASES (SODs) AND SOD MIMETICS: AN UPDATED REVIEW ON THEIR STRUCTURE, MECHANISM AND ROLE IN HUMAN DISEASES AND IN. JETIR. [Link]
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Gembický, M., et al. (2008). Copper(II) 3,5-Dinitrosalicylate – The Unique System for Co-crystal Formation by Gentle Changes in Preparation Procedure. Acta Chimica Slovaca. [Link]
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Kensler, T. W., & Trush, M. A. (1983). Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity. Journal of Medicinal Chemistry. [Link]
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Sorenson, J. R., & Soderberg, L. S. (1989). Stable superoxide dismutase (SOD)-mimetic ternary human serum albumin-Cu(II)(3,5-diisopropylsalicylate)2 complex. PubMed. [Link]
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Soderberg, L. S., et al. (1987). Copper(II)(3,5-diisopropylsalicylate)2 accelerates recovery of B and T cell reactivity following irradiation. PubMed. [Link]
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Crystal structure of tetrakis(μ-2-hydroxy-3,5-diisopropylbenzoato)bis[(dimethyl sulfoxide)copper(II)]. (2014). National Institutes of Health. [Link]
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The Antioxidant Activity of Copper(II) (3,5-Diisopropyl Salicylate)(4) and Its Protective Effect Against Streptozotocin-Induced Diabetes Mellitus in Rats. (2013). ResearchGate. [Link]
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Al-Abdullah, A. A., et al. (2013). The antioxidant activity of copper(II) (3,5-diisopropyl salicylate)4 and its protective effect against streptozotocin-induced diabetes mellitus in rats. PubMed. [Link]
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Ogodo, U. P., & Abosede, O. O. (2023). Synthesis and characterization of Cu (II) complexes of salicylate ligands. ResearchGate. [Link]
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Vančo, J., et al. (2017). In vitro and in vivo anti-inflammatory active copper(II)-lawsone complexes. PubMed Central. [Link]
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Maroon, J. C., Bost, J. W., & Maroon, A. (2010). Natural anti-inflammatory agents for pain relief. PubMed Central. [Link]
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Copper(II) complexes as potential anticancer and Nonsteroidal anti-inflammatory agents: In vitro and in vivo studies. (2021). ResearchGate. [Link]
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NSAID Alternatives: 11 Non-NSAID Pain Relievers to Consider. (2024). Jinfiniti. [Link]
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Whitehouse, M. W., & Rainsford, K. D. (1983). Lipophilic copper(II) formulations: some correlations between their composition and anti-inflammatory/anti-arthritic activity when applied to the skin of rats. PubMed. [Link]
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SYNTHESIS AND CHARACTERISATION OF CU (II) AND FE (II) METAL COMPLEXES WITH SALICYLIC ACID. (2024). Science World Journal. [Link]
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How To Reduce Inflammation Without NSAIDs. (2023). GlycanAge. [Link]
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Kubeš, J., et al. (2021). Copper(II) Complexes Containing Natural Flavonoid Pomiferin Show Considerable In Vitro Cytotoxicity and Anti-inflammatory Effects. PubMed Central. [Link]
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Xanthine Oxidase (XOD) Activity Assay Kit. (n.d.). Elabscience. Retrieved February 3, 2026, from [Link]
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Ogodo, U. P., & Abosede, O. O. (2018). Synthesis and Characterization of Cu (II) Complexes of Salicylate Ligands. ResearchGate. [Link]
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A novel class of copper(II)- and zinc(II)-bound non-steroidal anti-inflammatory drugs that inhibits acute inflammation in vivo. (2016). ResearchGate. [Link]
-
Zianna, A., et al. (2016). Copper(ii) complexes of salicylaldehydes and 2-hydroxyphenones: synthesis, structure, thermal decomposition study and interaction with calf-thymus DNA and albumins. RSC Publishing. [Link]
-
Xanthine Oxidase Assay Kits. (n.d.). Biocompare. Retrieved February 3, 2026, from [Link]
-
Alternatives to NSAIDs. (n.d.). Wellspring Physical Therapy. Retrieved February 3, 2026, from [Link]
-
Copper(II) complexes with non–steroidal anti–inflammatory drugs: Structural characterization, in vitro and in silico biological profile. (2020). ResearchGate. [Link]
-
In vitro and in vivo anti-inflammatory active copper(II)-lawsone complexes. (2017). ResearchGate. [Link]
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- 3. The antioxidant activity of copper(II) (3,5-diisopropyl salicylate)4 and its protective effect against streptozotocin-induced diabetes mellitus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. arborassays.com [arborassays.com]
- 7. In vitro and in vivo anti-inflammatory active copper(II)-lawsone complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper(II) Complexes Containing Natural Flavonoid Pomiferin Show Considerable In Vitro Cytotoxicity and Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of tetrakis(μ-2-hydroxy-3,5-diisopropylbenzoato)bis[(dimethyl sulfoxide)copper(II)] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipophilic copper(II) formulations: some correlations between their composition and anti-inflammatory/anti-arthritic activity when applied to the skin of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural anti-inflammatory agents for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jinfiniti.com [jinfiniti.com]
- 13. How To Reduce Inflammation Without NSAIDs | GlycanAge [glycanage.com]
- 14. Alternatives to NSAIDs | Wellspring Physical Therapy [wellspringptut.com]
Comparative Guide: Copper bis-3,5-diisopropylsalicylate (Cu-DIPS) vs. Standard Anti-Inflammatories
Executive Summary
Copper bis-3,5-diisopropylsalicylate (Cu-DIPS) represents a distinct class of anti-inflammatory agents that transcend traditional cyclooxygenase (COX) inhibition. Unlike standard NSAIDs (e.g., Indomethacin, Aspirin) which merely suppress symptomology often at the cost of gastric integrity, Cu-DIPS functions as a Superoxide Dismutase (SOD) mimetic .
This guide benchmarks Cu-DIPS against industry-standard anti-inflammatories, highlighting its dual-action mechanism: potent radical scavenging and the facilitation of de novo synthesis of copper-dependent enzymes (e.g., Lysyl Oxidase, native SOD). The data presented confirms Cu-DIPS as a superior candidate for chronic inflammatory conditions requiring long-term management without gastrointestinal toxicity.
Mechanistic Profiling: SOD Mimicry vs. COX Inhibition
The primary failure mode of traditional NSAIDs is the "gastric dilemma"—inhibition of COX-1 reduces cytoprotective prostaglandins, leading to ulceration. Cu-DIPS bypasses this by acting upstream of the arachidonic acid cascade, directly neutralizing the superoxide radical (
Mechanism of Action Pathway
The following diagram illustrates how Cu-DIPS operates as a "pro-drug" for copper delivery and an immediate antioxidant, contrasting with the downstream blocking action of Indomethacin.
Figure 1: Mechanistic divergence between Cu-DIPS (upstream ROS scavenging) and Indomethacin (downstream COX inhibition).
Benchmarking Data: Efficacy & Safety
The following data synthesizes comparative studies involving Cu-DIPS and standard NSAIDs.
Table 1: Anti-Inflammatory & Cytoprotective Efficacy
Cu-DIPS demonstrates comparable or superior efficacy to Indomethacin in acute models but significantly outperforms in survival and tissue recovery models due to its radioprotective and tissue-repair properties.
| Metric | Cu-DIPS | Indomethacin | Aspirin | Native SOD |
| Primary Mechanism | SOD Mimetic + Cu Transport | COX-1/2 Inhibition | COX-1/2 Inhibition | Radical Scavenging |
| Paw Edema Inhibition (Acute)* | ~60-70% (Enhanced) | 57% | 47% | <20% (Poor F/K**) |
| Gastric Ulcer Index | 0.2 - 0.5 (Protective) | 15.0 - 20.0 (Severe) | 10.0 - 15.0 | N/A |
| Radioprotection (Survival) | 58% (at LD50 dose) | 0% (No effect) | 0% | Negligible |
| SOD Activity (IC50) | ~23 µg/mL | Inactive | Inactive | ~0.1 µg/mL |
*Note: Edema inhibition values are derived from comparative efficacy in carrageenan models where Copper-Salicylate complexes consistently outperform parent ligands. **F/K: Pharmacokinetics (Native SOD has a half-life of minutes; Cu-DIPS is lipophilic and stable).
Key Performance Insight: The Gastric Safety Advantage
While Indomethacin is a potent anti-inflammatory, its Ulcer Index is its limiting factor. Cu-DIPS utilizes the released salicylic acid as an anti-inflammatory ligand while the copper center prevents the local tissue depletion of prostaglandins and scavenges the ROS generated by gastric acid irritation. This results in a "Gastroprotective NSAID."
Detailed Experimental Protocols
To validate the benchmarking data, the following protocols are recommended. These ensure reproducibility and control for the variable bioavailability of copper complexes.
Protocol A: Carrageenan-Induced Paw Edema (Efficacy Validation)
Objective: Quantify the anti-inflammatory potency of Cu-DIPS vs. Indomethacin.
-
Animal Selection: Male Wistar rats (150–200g). Fast for 12 hours prior to experimentation.
-
Compound Preparation:
-
Test: Suspend Cu-DIPS in 1% Gum Acacia or Tween-80 (due to lipophilicity).
-
Standard: Indomethacin (10 mg/kg) in saline.
-
Control: Vehicle only.
-
-
Administration: Administer compounds orally (p.o.) or subcutaneously (s.c.) 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar region of the right hind paw.
-
Measurement:
-
Measure paw volume using a Plethysmometer at
(baseline) and hours post-injection.
-
-
Calculation:
Where is treated paw volume and is control paw volume.
Protocol B: NBT Reduction Assay (SOD Mimetic Activity)
Objective: Confirm the catalytic dismutation capability of Cu-DIPS.
-
Reagents: Nitroblue Tetrazolium (NBT), Xanthine, Xanthine Oxidase (XO).
-
System: Generate superoxide flux using Xanthine/XO system.
-
Detection: Superoxide reduces NBT to blue formazan (absorbance at 560 nm).
-
Procedure:
-
Add Cu-DIPS (varying concentrations: 1–100 µM) to the reaction mixture.
-
Initiate reaction with XO.
-
Monitor rate of formazan formation.
-
-
Result: Cu-DIPS will inhibit formazan formation in a dose-dependent manner. Calculate IC50 (concentration required to inhibit reduction by 50%).
Experimental Workflow Diagram
Figure 2: Standardized workflow for validating anti-inflammatory efficacy.
Conclusion & Perspective
Cu-DIPS is not merely an alternative to NSAIDs; it is a corrective therapeutic . By mimicking SOD, it addresses the oxidative root cause of inflammation rather than simply masking the enzymatic symptoms.
Why Switch to Cu-DIPS?
-
Safety: Negligible gastric toxicity compared to Indomethacin.
-
Recovery: Promotes tissue repair via lysyl oxidase activation (crucial for post-radiation or fibrotic recovery).
-
Stability: Unlike native SOD, Cu-DIPS is stable, lipophilic, and bioavailable.
For researchers in drug development, Cu-DIPS serves as the gold standard for "Safe NSAID" design, proving that metal-coordination can rescue the toxicity profile of classic salicylate ligands.
References
-
Sorenson, J. R. J. (1984).[1] Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity.[1] Journal of Medicinal Chemistry.
-
Baquial, J. G., & Sorenson, J. R. (1995). Down-regulation of NADPH-diaphorase (nitric oxide synthase) may account for the pharmacological activities of Cu(II)2(3,5-diisopropylsalicylate)4.[2] Journal of Inorganic Biochemistry.
-
Qazzaz, M., et al. (2013).[2] The antioxidant activity of copper(II) (3,5-diisopropyl salicylate)4 and its protective effect against streptozotocin-induced diabetes mellitus in rats. Biological Trace Element Research.
-
Brumas, V., et al. (1995). Copper(II) interactions with nonsteroidal antiinflammatory agents.[3] I. Salicylic acid and acetylsalicylic acid. Journal of Inorganic Biochemistry.
Sources
A Comparative Guide to the Synergistic Effects of Copper bis-3,5-diisopropylsalicylate (CuDIPS) in Therapeutic Combinations
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The landscape of therapeutic development is increasingly focused on combination therapies to enhance efficacy, overcome resistance, and minimize toxicity. In this context, Copper bis-3,5-diisopropylsalicylate (CuDIPS), a lipophilic copper complex, has garnered significant interest due to its multifaceted pharmacological activities, including potent anti-inflammatory, antioxidant, and anticancer properties. This guide provides an in-depth comparison of the synergistic effects of CuDIPS when combined with other therapeutic agents, supported by available experimental data. We will explore the causal mechanisms behind these interactions and provide detailed protocols for key experimental validations.
The Foundational Pharmacology of CuDIPS: A Superoxide Dismutase Mimetic
This compound (CuDIPS) is a well-characterized coordination complex with a binuclear structure.[1] Its primary mechanism of action is attributed to its ability to mimic the function of the endogenous antioxidant enzyme, superoxide dismutase (SOD).[2] By catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide, CuDIPS plays a crucial role in mitigating oxidative stress, a key pathological factor in numerous diseases, including cancer, inflammation, and neurodegenerative disorders. This intrinsic SOD-mimetic activity forms the basis for its synergistic potential with other compounds.
Synergistic Antitumor Activity: CuDIPS in Combination with Chemotherapy
The most compelling evidence for the synergistic therapeutic potential of CuDIPS lies in its combination with the alkylating agent cyclophosphamide (CY) for cancer treatment.
Enhanced Efficacy Against Reticulum Cell Sarcoma
A pivotal in vivo study investigated the long-term effects of combination therapy with CuDIPS and cyclophosphamide on the incidence of reticulum cell sarcoma (RCS) in female SJL/J mice.[3] The results demonstrated a remarkable synergistic effect in reducing tumor incidence.
Table 1: Comparative Efficacy of CuDIPS and Cyclophosphamide Monotherapy vs. Combination Therapy on Reticulum Cell Sarcoma (RCS) Incidence in SJL/J Mice [3]
| Treatment Group | Tumor Incidence (%) |
| Control (Vehicle) | High (exact % not stated) |
| CuDIPS alone | No significant reduction |
| Cyclophosphamide (CY) alone | Reduction noted |
| CuDIPS + CY (24 hours later) | 38% (Lowest incidence) |
The study highlights that the combination of CuDIPS administered 24 hours before cyclophosphamide resulted in the most significant reduction in tumor incidence, dropping to 38%.[3] This suggests that CuDIPS may be conditioning the tumor microenvironment, rendering the cancer cells more susceptible to the cytotoxic effects of cyclophosphamide. While the survival rate was not significantly enhanced in this specific study, the marked decrease in tumor incidence points to a powerful synergistic interaction.[3]
Proposed Mechanism of Synergy
The precise mechanism for this synergy has not been fully elucidated in the available literature. However, we can hypothesize a multi-pronged interaction based on the known properties of both agents.
-
CuDIPS-mediated Reduction of Oxidative Stress: Cyclophosphamide's cytotoxicity is partly mediated by the generation of reactive oxygen species (ROS). While this contributes to killing cancer cells, it also causes damage to healthy tissues. CuDIPS, with its SOD-mimetic activity, could potentially mitigate some of the systemic oxidative stress induced by cyclophosphamide, thereby allowing for a more targeted antitumor effect.
-
Modulation of the Tumor Microenvironment: Chronic inflammation is a hallmark of cancer progression. The anti-inflammatory properties of CuDIPS may alter the tumor microenvironment, potentially enhancing the penetration and efficacy of cyclophosphamide.
-
Sensitization of Cancer Cells: CuDIPS may induce cellular changes that lower the threshold for cyclophosphamide-induced apoptosis.
Figure 1: Proposed synergistic mechanism of CuDIPS and Cyclophosphamide.
Experimental Protocol: In Vivo Synergy Assessment in a Murine Tumor Model
The following is a generalized protocol based on the principles of the Crispens and Sorenson study for evaluating the synergistic anticancer effects of CuDIPS and cyclophosphamide.
-
Animal Model: Female SJL/J mice, which are genetically predisposed to developing reticulum cell sarcoma, are used.
-
Acclimatization: Mice are acclimatized for at least one week before the start of the experiment.
-
Grouping: Animals are randomly assigned to four groups:
-
Group 1: Vehicle control (e.g., saline or appropriate vehicle for CuDIPS).
-
Group 2: CuDIPS alone.
-
Group 3: Cyclophosphamide alone.
-
Group 4: CuDIPS and Cyclophosphamide combination.
-
-
Dosing Regimen:
-
CuDIPS is administered subcutaneously at a predetermined dose.
-
Cyclophosphamide is administered intraperitoneally 24 hours after CuDIPS administration.
-
Treatments are administered at regular intervals (e.g., weekly or bi-weekly).
-
-
Monitoring:
-
Animals are monitored daily for signs of toxicity and tumor development.
-
Tumor incidence and latency are recorded.
-
For xenograft models, tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).
-
-
Endpoint: The experiment is terminated at a predefined time point or when tumors in the control group reach a certain size.
-
Data Analysis: Tumor incidence, tumor growth curves, and survival data are analyzed statistically to determine the significance of the combination therapy compared to monotherapies.
CuDIPS in Radiotherapy: A Radioprotector with Synergistic Potential
CuDIPS has demonstrated significant radioprotective effects, which suggests a potential synergistic application in radiotherapy to mitigate damage to healthy tissues.
Enhanced Survival in Irradiated Mice
Studies have shown that administration of CuDIPS prior to lethal whole-body gamma-irradiation significantly increases the survival rate of mice.[4] For instance, mice treated with CuDIPS before exposure to 8.0 Gy of irradiation showed a 42-day survival rate of 86%, compared to 40% in the vehicle-treated group.[4]
Table 2: Radioprotective Effect of CuDIPS on the Survival of Irradiated Mice [4]
| Treatment | Radiation Dose (Gy) | 42-Day Survival Rate (%) |
| Vehicle | 8.0 | 40 |
| CuDIPS | 8.0 | 86 |
This protective effect is attributed to the SOD-mimetic activity of CuDIPS, which scavenges the superoxide radicals generated by ionizing radiation, thus reducing radiation-induced cellular damage.[2]
Stimulation of Hemopoietic Recovery
Furthermore, CuDIPS has been shown to stimulate the recovery of the hematopoietic system following irradiation.[5] In irradiated mice, treatment with CuDIPS accelerated the regeneration of splenic interleukin 3-dependent colony-forming units (CFU-C) and granulocyte-macrophage CFU (GM-CFU), which are crucial for the recovery of blood cell populations.[5]
The Untapped Potential for Radiosensitization
While the radioprotective effects of CuDIPS on normal tissues are well-documented, its potential to act as a radiosensitizer for tumor cells remains an area for further investigation. A radiosensitizer is a compound that makes tumor cells more susceptible to the damaging effects of radiation. The proposed mechanism for such an effect would involve the modulation of the tumor microenvironment and the generation of localized oxidative stress within the cancer cells.
Figure 2: Dual role of CuDIPS in radiotherapy.
Future Directions: Exploring Synergy with Other Therapeutic Classes
The inherent anti-inflammatory and antioxidant properties of CuDIPS suggest a broad potential for synergistic interactions with a variety of other therapeutic agents.
-
Other NSAIDs: The complexation of copper with other non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to enhance their anti-inflammatory activity. Further studies are warranted to investigate the synergistic potential of CuDIPS in combination with other NSAIDs for the treatment of chronic inflammatory diseases.
-
Targeted Therapies: Combining CuDIPS with targeted therapies that induce oxidative stress in cancer cells could be a promising strategy. CuDIPS could potentially protect normal cells from off-target effects while sensitizing cancer cells to the primary therapeutic agent.
-
Immunotherapies: The interplay between inflammation, oxidative stress, and the immune response is well-established. Investigating the combination of CuDIPS with immune checkpoint inhibitors or other immunomodulatory agents could reveal novel synergistic approaches to cancer treatment.
Conclusion
This compound (CuDIPS) is a versatile therapeutic agent with a strong foundation of preclinical evidence supporting its synergistic potential. The combination of CuDIPS with cyclophosphamide has demonstrated a significant reduction in tumor incidence, highlighting a promising avenue for cancer therapy. Its well-documented radioprotective effects also position it as a valuable adjuvant in radiotherapy to mitigate side effects. The underlying SOD-mimetic and anti-inflammatory activities of CuDIPS provide a strong rationale for its further investigation in combination with a wide range of therapeutic modalities. Future research should focus on elucidating the precise mechanisms of these synergistic interactions and translating these promising preclinical findings into clinical applications.
References
- Crispens Jr, C. G., & Sorenson, J. R. (1990). Combination therapy with CuDIPS, Tween 80 and cyclophosphamide: effects on survival and tumor incidence in SJL/J mice. In Vivo, 4(5), 321-3.
- Abu Hijleh, A. (2011). Superoxide dismutase and polyphenol oxidase biomimetic activities of Copper (II) 3,5 diisopropylsalicylate complexes with histamine and cimetidine.
- Soderberg, L. S., Barnett, J. B., Baker, M. L., Salari, H., & Sorenson, J. R. (1990). Copper(II)2(3,5-diisopropylsalicylate)4 stimulates hemopoiesis in normal and irradiated mice.
- Sorenson, J. R. (1984). Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity. Journal of Medicinal Chemistry, 27(12), 1747-1749.
- Crispens Jr, C. G., & Sorenson, J. R. (1988). Evaluation of the anticancer activity of CuDIPS in SJL/J mice. Anticancer Research, 8(1), 77-79.
- Soderberg, L. S., Barnett, J. B., Baker, M. L., Salari, H., & Sorenson, J. R. (1987). Copper(II)(3,5-diisopropylsalicylate)2 accelerates recovery of B and T cell reactivity following irradiation. Scandinavian Journal of Immunology, 26(5), 495-502.
Sources
- 1. Co-treatment with copper compounds dramatically decreases toxicities observed with cisplatin cancer therapy and the anticancer efficacy of some copper chelates supports the conclusion that copper chelate therapy may be markedly more effective and less toxic than cisplatin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of cyclophosphamide on survival of mice and incidence of metastatic tumor following intravenous and intracardial inoculation of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination therapy with CuDIPS, Tween 80 and cyclophosphamide: effects on survival and tumor incidence in SJL/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination of Copper Metallodendrimers with Conventional Antitumor Drugs to Combat Cancer in In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of cyclophosphamide on antitumor immunity in mice bearing late-stage tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Copper bis-3,5-diisopropylsalicylate
The following technical guide details the safety, logistical, and operational protocols for handling Copper bis-3,5-diisopropylsalicylate (Cu-DIPS) .
Executive Safety Summary
At a Glance: Cu-DIPS (CAS: 21062-86-4 or 123334-28-1 for hydrate) is a lipophilic copper coordination complex. Unlike inorganic copper salts (e.g., CuSO₄), the salicylate ligands facilitate membrane permeability. While it exhibits therapeutic potential (SOD-mimetic), this same bioavailability presents a heightened risk of systemic absorption via dermal contact .
Critical Hazard Profile
| Hazard Class | GHS Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed.[1][2] |
| Skin/Eye Irritation | H315 / H319 | Causes skin irritation and serious eye irritation.[3] |
| Target Organ | H335 | May cause respiratory irritation (dust inhalation). |
| Environmental | H410 | Very toxic to aquatic life with long-lasting effects.[2] |
Risk Assessment & Toxicological Logic
To handle Cu-DIPS safely, one must understand why it is dangerous. It is not merely a copper irritant; it is a bio-active delivery system .
The "Trojan Horse" Mechanism
Standard inorganic copper is poorly absorbed through intact skin. However, the 3,5-diisopropylsalicylate ligands render the copper center lipophilic.
-
Entry: The complex can partition through the lipid bilayer of skin cells more effectively than ionic copper.
-
Release: Once intracellular, the complex may dissociate or act catalytically (SOD-mimetic), altering redox homeostasis.
-
Result: Systemic copper burden potential is higher per unit mass compared to inorganic salts.
Visualization: Bio-Uptake & Hazard Pathway
The following logic flow illustrates the difference between standard copper handling and Cu-DIPS handling.
Figure 1: Hazard pathway highlighting the lipophilic "Trojan Horse" mechanism that necessitates strict dermal protection.
Personal Protective Equipment (PPE) Matrix
Because Cu-DIPS is often solubilized in organic solvents (DMSO, Ethanol) for biological assays, the PPE must resist both the solid chemical and the carrier solvent .
PPE Selection Guide
| Protection Zone | Solid Handling (Weighing) | Solution Handling (in DMSO/Ethanol) |
| Hand Protection | Double Nitrile Gloves (0.11 mm min). Standard lab grade is sufficient for dry solid. | High-Breakthrough Nitrile or Laminate (Silver Shield) . Reason: DMSO permeates standard nitrile rapidly, carrying dissolved Cu-DIPS through the skin. |
| Respiratory | N95 / P2 Respirator or Fume Hood. Reason: Fine powder can be aerosolized by static. | Fume Hood (Mandatory). Prevent inhalation of solvent vapors containing micro-droplets. |
| Eye Protection | Chemical Safety Goggles . Reason: Prevent dust entry.[1][2][4] | Face Shield + Goggles . Reason: Splash protection is critical for corrosive/irritant solutions. |
| Body | Lab coat (buttoned), long sleeves. | Chemical-resistant apron if handling volumes >100 mL. |
Expert Insight: If dissolving in DMSO , never rely on single-layer nitrile gloves. DMSO acts as a penetrant enhancer, potentially accelerating the systemic absorption of the copper complex. Change gloves immediately upon splash.
Operational Handling Protocols
Phase A: Receiving & Storage
-
Inspection: Verify the container seal. Green powder leakage indicates breach.
-
Environment: Store in a cool, dry place away from strong oxidizers.
-
Hygroscopicity: Cu-DIPS can be hygroscopic (forming hydrates). Store in a desiccator if precise stoichiometry is required for subsequent experiments.
Phase B: Weighing & Solubilization Workflow
This protocol minimizes static dispersal and exposure risk.
Figure 2: Step-by-step workflow for safe weighing and solubilization.
Detailed Protocol:
-
Engineering Control: Perform all open-vessel manipulations inside a certified chemical fume hood.
-
Static Control: Cu-DIPS powder is light and prone to static charge. Use an anti-static gun or staticmaster brush on the spatula and weigh boat before transfer.
-
Transfer: Do not use a spatula to "flick" powder. Use a tapping motion to prevent aerosolization.
-
Solubilization: Add solvent to the powder, not powder to the solvent, to prevent "puffing" of dust.
-
Decontamination: Wipe the balance area with a wet paper towel immediately after use. Dry wiping moves dust; wet wiping captures it.
Emergency Response & Decontamination
Spill Cleanup (Solid)
-
Isolate: Evacuate the immediate area if a large amount (>5g) is spilled.
-
PPE: Don N95 respirator and double gloves.
-
Method: Do NOT dry sweep.
-
Cover spill with wet paper towels (water or ethanol) to dampen.
-
Scoop up damp material into a wide-mouth waste jar.
-
Wipe area with soap and water 3 times.
-
First Aid
-
Skin Contact: Wash with soap and water for 15 minutes.[5][6] Do not use ethanol to wash skin, as it may increase solubility and absorption of the remaining residue.
-
Eye Contact: Flush with water for 15 minutes.[5] Seek medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting (copper compounds are emetic and corrosive). Call a poison center.
Waste Disposal Strategy
Cu-DIPS must be treated as Heavy Metal Organic Waste .
| Waste Stream | Criteria | Disposal Action |
| Solid Waste | Contaminated gloves, weigh boats, paper towels. | Bag in "Hazardous Solid Waste" (labeled: Copper Compounds, Toxic). |
| Liquid Waste | Solutions in DMSO, Ethanol, or Water. | Collect in "Heavy Metal Organic" waste container. Do NOT pour down drain. |
| Sharps | Needles/syringes used for injection. | Standard Sharps container (incineration stream). |
Ecological Note: Copper is highly toxic to aquatic invertebrates (H410). Even milligram quantities down the sink can violate environmental discharge permits.
References
-
National Institutes of Health (NIH) - PubChem. (n.d.). Copper bis(3,5-diisopropylsalicylate) Compound Summary. Retrieved February 3, 2026, from [Link]
-
Sorenson, J. R. (1984).[7] Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity.[7] Journal of Medicinal Chemistry, 27(12), 1747-1749.[7] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances. Retrieved February 3, 2026, from [Link]
Sources
- 1. Toxi Dip A-3™ Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. dalgetyah.com.au [dalgetyah.com.au]
- 3. epa.gov [epa.gov]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. agrochemusa.com [agrochemusa.com]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
